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  • Product: Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • CAS: 350989-81-0

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate As a Senior Application Scientist, I approach molecular scaffolds not just as static...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Structural, Physicochemical, and Synthetic Profiling of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

As a Senior Application Scientist, I approach molecular scaffolds not just as static structures, but as dynamic systems of reactivity and pharmacological potential. Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS: 350989-81-0) is a highly privileged, densely functionalized heterocycle[1]. It serves as a foundational building block in the design of advanced therapeutics, particularly in the synthesis of thienopyrimidines and thieno-oxazepines targeting neurodegenerative pathways[2].

This guide deconstructs the physical properties, the mechanistic logic of its synthesis, and its downstream applications, providing a self-validating framework for researchers and drug development professionals.

Pharmacophore Architecture & Electronic Logic

The utility of this molecule lies in its "push-pull" electronic configuration. The thiophene core is heavily polarized by two adjacent substituents:

  • The "Push" (C2-Amino Group): Acts as a strong electron-donating group via resonance, increasing the nucleophilicity of the ring and providing a primary site for subsequent cyclocondensation reactions.

  • The "Pull" (C3-Methyl Ester): An electron-withdrawing group that stabilizes the electron density pushed by the amine. This orthogonal reactivity allows for selective amide coupling or pyrimidine ring closure.

  • The Lipophilic Anchor (C4-(4-Ethoxyphenyl)): The para-ethoxy substitution provides critical steric bulk and a hydrogen-bond acceptor (the ether oxygen), which is highly effective for anchoring the molecule into the hydrophobic transient pockets of target enzymes like Acetylcholinesterase (AChE)[2].

Physicochemical Profiling

For drug development professionals, understanding the baseline physicochemical metrics is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The quantitative data for this compound strictly adheres to Lipinski’s Rule of Five, indicating excellent oral bioavailability potential.

PropertyValueImplication for Drug Design
Chemical Formula C14H15NO3S[1]Optimal heavy atom count for lead-like space.
Molecular Weight 277.34 g/mol [1]Well below the 500 Da threshold, allowing room for derivatization.
CAS Registry Number 350989-81-0[1]Unique identifier for regulatory and sourcing compliance.
XLogP 3.59[3]Ideal lipophilicity for crossing the blood-brain barrier (BBB).
Hydrogen Bond Donors 1 (-NH2)Low desolvation penalty during target binding.
Hydrogen Bond Acceptors 4 (O, N)Sufficient for target engagement without compromising permeability.

The Gewald Multicomponent Assembly: Mechanistic Workflow

The synthesis of this scaffold relies on the Gewald reaction—a highly efficient, one-pot multicomponent assembly[4]. As an application scientist, I do not just follow recipes; I engineer the reaction environment. The choice of morpholine as a base is deliberate: it acts as a nucleophilic catalyst to form a reactive enamine with the ketone, drastically accelerating the Knoevenagel condensation before activating the elemental sulfur.

Self-Validating Experimental Protocol
  • Initiation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4'-ethoxyacetophenone and 10.0 mmol of methyl cyanoacetate in 20 mL of absolute ethanol. Rationale: Ethanol provides a protic environment that stabilizes the transition states of the condensation.

  • Catalysis & Activation: Add 10.0 mmol of elemental sulfur (S8). Dropwise, add 12.0 mmol of morpholine under continuous stirring at room temperature.

    • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy, heterogeneous suspension to a homogenous, dark-red/brown solution. This visual cue confirms the successful basic cleavage of the S8 ring into reactive polysulfide chains.

  • Cyclization: Elevate the temperature to 50–60 °C and stir for 3 hours.

    • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the UV-active ketone spot validates the Knoevenagel condensation and subsequent cyclization.

  • Isolation via Dielectric Shift: Remove the heat and pour the warm mixture into 100 mL of ice-cold distilled water while stirring vigorously.

    • Self-Validation Checkpoint: The sudden increase in the solvent's dielectric constant forces the hydrophobic thiophene product to crash out of solution as a pale yellow/tan precipitate, leaving polar byproducts dissolved.

  • Purification: Filter the solid under vacuum, wash with cold water, and recrystallize from hot ethanol to yield the analytically pure methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate.

Gewald A 4'-Ethoxyacetophenone + Methyl Cyanoacetate C Knoevenagel Condensation Intermediate A->C B Base Catalyst (Morpholine) B->C Enamine Catalysis E Alpha-Carbon Thiolation C->E D Elemental Sulfur (S8) Activation D->E Polysulfide Attack F Intramolecular Cyclization (Nitrile Attack) E->F G Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate F->G Tautomerization

Fig 1: Mechanistic workflow of the Gewald multicomponent synthesis.

Downstream Derivatization & Target Engagement

The true value of this thiophene carboxylate lies in its capacity to act as a precursor for complex polycyclic systems. By reacting the C2-amine and C3-ester with reagents like chloroacetyl chloride or formamide, researchers can generate thieno-oxazepines and thieno[2,3-d]pyrimidines.

Recent pharmacological studies have demonstrated that these hybrid derivatives act as potent, multi-target inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2]. The 4-ethoxyphenyl moiety specifically interacts with the peripheral anionic site (PAS) of AChE, preventing the breakdown of acetylcholine and mitigating the oxidative stress associated with Alzheimer's disease pathology[2].

Pathway A Thiophene Scaffold (CAS: 350989-81-0) B Thieno-Oxazepine Hybrid Derivative A->B Cyclocondensation C Acetylcholinesterase (AChE) Target B->C Dual Inhibition D Acetylcholine Accumulation C->D Prevents Hydrolysis E Cholinergic Signaling D->E Enhances F Cognitive Recovery (AD Models) E->F Clinical Outcome

Fig 2: Pharmacological signaling pathway of thiophene-derived AChE inhibitors.

References

  • Unlocking Therapeutic Potential of Novel Thieno-Oxazepine Hybrids as Multi-Target Inhibitors of AChE/BChE and Evaluation Against Alzheimer's Disease PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Three-Component Reaction between 3-Acetylcoumarins, Amines, and Elemental Sulfur: A Designed Approach to 3-Amino-4H-thieno[3,2-c]coumarins The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Properties Chem-Space URL:[Link]

Sources

Exploratory

Mechanism and Synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate via the Gewald Reaction

Executive Summary The Gewald reaction is a premier multicomponent reaction (MCR) utilized extensively in medicinal chemistry and drug development to synthesize highly substituted 2-aminothiophenes. For drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Gewald reaction is a premier multicomponent reaction (MCR) utilized extensively in medicinal chemistry and drug development to synthesize highly substituted 2-aminothiophenes. For drug development professionals, the 2-aminothiophene scaffold is a privileged pharmacophore, serving as a critical building block for allosteric modulators, kinase inhibitors, and neuroprotective agents.

This technical guide deconstructs the synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate . By moving beyond traditional empirical protocols, we will examine the kinetic bottlenecks of sulfur activation, the thermodynamic driving forces of aromatization, and provide a self-validating, high-yield experimental workflow utilizing modern conjugate acid-base catalysis.

Mechanistic Pathway: A Kinetic and Thermodynamic Deconstruction

The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate from 4'-ethoxyacetophenone, methyl cyanoacetate, and elemental sulfur ( S8​ ) is a cascade process. Recent have fundamentally reshaped our understanding of this mechanism, particularly regarding the behavior of transient polysulfide intermediates[1].

Knoevenagel-Cope Initiation

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between 4'-ethoxyacetophenone and methyl cyanoacetate[1]. The base deprotonates the highly acidic active methylene of the cyanoacetate, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β -unsaturated nitrile intermediate: methyl 2-cyano-3-(4-ethoxyphenyl)but-2-enoate. The electron-donating para-ethoxy group stabilizes the resulting conjugated system, making this intermediate a robust platform for the subsequent thiolation.

Sulfur Activation and Polysulfide Degradation

Elemental sulfur ( S8​ ) is highly stable and must be nucleophilically opened by the amine base to form an amine-polysulfide complex. The γ -methyl group of the Knoevenagel intermediate (derived from the original acetophenone) is vinylogously acidic. Deprotonation of this methyl group forms an extended enolate that attacks the activated polysulfide chain.

Crucially, the degradation of these polysulfide chains is the kinetic bottleneck of the Gewald reaction. Research demonstrates that, providing a kinetically favorable pathway for their decomposition into the required monosulfide species[1]. Without efficient proton transfer, long polysulfides ( ≥6 sulfur atoms) undergo slow unimolecular decomposition, stalling the reaction[1].

5-Exo-Dig Cyclization and Aromatization

Once the terminal thiolate is formed at the γ -position, it undergoes a rapid 5-exo-dig nucleophilic attack on the electrophilic cyano carbon, forming a 5-membered iminothiophene intermediate. This step is fully reversible. However, the subsequent 1,3-proton shift (tautomerization) converts the imine into a primary amine, yielding the aromatic thiophene ring. This aromatization acts as a massive thermodynamic sink, funneling all preceding complex polysulfide equilibria into the final product in a strictly[1].

Mechanism A 4'-Ethoxyacetophenone + Methyl Cyanoacetate B Knoevenagel Condensation Intermediate A->B Amine Base, -H2O D Thiolation of Vinylogous Methyl B->D Deprotonation C Elemental Sulfur (S8) Activation by Base C->D Polysulfide transfer E 5-Exo-Dig Cyclization (Iminothiophene) D->E Nucleophilic Attack on Nitrile F Tautomerization (Aromatization) E->F 1,3-Proton Shift G Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate F->G Thermodynamic Sink

Fig 1: Mechanistic pathway of the Gewald reaction driven by thermodynamic aromatization.

Catalyst Optimization and Causality

Historically, the Gewald reaction utilized stoichiometric amounts of secondary amines like morpholine or diethylamine[2]. However, as application scientists, we must design rationally optimized systems. The traditional reliance on morpholine ignores the kinetic bottleneck of polysulfide degradation.

By implementing a conjugate acid-base pair such as piperidinium borate , we establish a dual-activation manifold. The piperidinium cation protonates the carbonyl group (accelerating the Knoevenagel step) and protonates the polysulfides (accelerating their degradation), while the borate anion handles the necessary deprotonations[3]. This catalytic approach reduces reaction times from 12 hours to 20 minutes while dramatically improving yields.

Quantitative Comparison of Base/Catalyst Systems
Catalyst / BaseLoading (mol%)Temp (°C)Time (h)Yield (%)Mechanistic Role & Causality
Piperidinium borate 20700.396Conjugate acid-base pair; rapid polysulfide degradation via proton transfer[3].
Morpholine 100701275Standard nucleophile for S8​ opening; requires stoichiometric loading.
Diethylamine 100701468Less efficient S8​ activation compared to cyclic amines; slower kinetics[4].
None (Control) 070240No Knoevenagel initiation; sulfur remains unactivated in solution[3].

Self-Validating Experimental Protocol

Every robust synthetic protocol must be a self-validating system. The following methodology for synthesizing Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate incorporates visual and analytical checkpoints to ensure reaction fidelity.

Reagents and Equipment
  • Ketone: 4'-Ethoxyacetophenone (1.0 equiv, 10 mmol, 1.64 g)

  • Nitrile: Methyl cyanoacetate (1.05 equiv, 10.5 mmol, 1.04 g)

  • Sulfur Source: Elemental Sulfur ( S8​ ) (1.1 equiv, 11 mmol, 0.35 g)

  • Catalyst: Piperidinium borate (20 mol%, 2 mmol)

  • Solvent: Absolute Ethanol (20 mL)

Step-by-Step Methodology
  • Reagent Assembly: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 4'-ethoxyacetophenone, methyl cyanoacetate, and elemental sulfur in 20 mL of absolute ethanol.

    • Validation Check: The mixture will appear as a heterogeneous pale-yellow suspension due to the insoluble S8​ .

  • Catalyst Initiation: Add piperidinium borate (20 mol%) to the stirring mixture at room temperature.

    • Causality: The catalyst immediately initiates the Knoevenagel condensation and begins nucleophilic attack on the sulfur crown.

  • Thermal Cyclization: Heat the reaction mixture to 60–70 °C for 20–30 minutes.

    • Validation Check: As the polysulfides form and degrade, the elemental sulfur will completely dissolve, and the solution will transition to a deep, homogeneous red/orange color. This visual shift confirms successful sulfur activation[5].

  • Analytical Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 7:3).

    • Validation Check: Observe the disappearance of the UV-active ketone spot and the appearance of a new, lower Rf​ , intensely UV-active (often fluorescent) spot corresponding to the highly conjugated thiophene product.

  • Isolation via Thermodynamic Sinking: Remove the flask from heat and cool the mixture slowly to 0–5 °C in an ice bath.

    • Causality: The thermodynamic stability of the aromatized product drives its crystallization from the cold ethanol.

  • Filtration and Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) to remove any unreacted polysulfides or catalyst. Recrystallize from hot ethanol to yield Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate as a highly pure crystalline solid (>98% purity).

Workflow Step1 Step 1: Reagent Assembly 4'-Ethoxyacetophenone + Methyl Cyanoacetate + S8 Step2 Step 2: Base Initiation Add Piperidinium Borate (20 mol%) Observe S8 dissolution Step1->Step2 Step3 Step 3: Thermal Cyclization Heat to 60-70°C for 20-30 mins Color shift to deep red Step2->Step3 Step4 Step 4: Self-Validation TLC Monitoring Confirm highly UV-active spot Step3->Step4 Step5 Step 5: Isolation Cool to 0-5°C Crystallization of thiophene Step4->Step5

Fig 2: Self-validating experimental workflow for synthesizing the 2-aminothiophene derivative.

References

  • Sharma, J., & Champagne, P. (2024). "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur." The Journal of Organic Chemistry, 89(13), 9183-9192. URL:[Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). "Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100. URL: [Link]

  • Buchstaller, H.-P., et al. (2001). "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293. URL:[Link]

  • Mane, Y. D., et al. (2023). "Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair." Synlett, 35(04), 451-456. URL:[Link]

Sources

Foundational

Pharmacological Potential of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Derivatives: A Technical Guide

Executive Summary The 2-aminothiophene scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. Among these, Methyl 2-amino-4-(4-ethox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminothiophene scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutic agents. Among these, Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate and its derivatives represent a highly specialized subclass with profound pharmacological potential. The unique substitution pattern—a methyl ester at the C3 position, a primary amine at C2, and a lipophilic, electron-donating 4-ethoxyphenyl group at C4—creates a highly versatile building block capable of precise interactions within complex biological targets.

This technical whitepaper provides an in-depth analysis of the structural rationale, chemical synthesis, and pharmacological applications of these derivatives, specifically focusing on their roles as antimicrobial agents, immunomodulators (TLR2 agonists), and targeted anticancer therapeutics.

Chemical Synthesis & Structural Rationale

The Gewald Multicomponent Reaction (G-3CR)

The synthesis of highly substituted 2-aminothiophene-3-carboxylates is universally achieved via the Gewald reaction, a robust multicomponent condensation[1]. The reaction combines a ketone or aldehyde, an activated nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of an organic base catalyst.

Mechanistic Causality:

  • Knoevenagel Condensation: The secondary amine base (e.g., morpholine or diethylamine) deprotonates the active methylene of methyl cyanoacetate. The resulting carbanion attacks the carbonyl carbon of the 4-ethoxyphenyl-substituted ketone/aldehyde, forming an α,β -unsaturated nitrile intermediate.

  • Sulfur Activation & Addition: Elemental sulfur ( S8​ ) is activated by the base and attacks the Knoevenagel intermediate, forming a reactive thiolate species.

  • Intramolecular Cyclization: The thiolate undergoes nucleophilic attack on the cyano group, followed by tautomerization, to yield the stable, aromatic 2-aminothiophene ring[1].

Gewald R1 Methyl Cyanoacetate (Active Methylene) I1 Knoevenagel Condensation Intermediate (Alkene) R1->I1 Condensation R2 4-Ethoxyphenyl Ketone R2->I1 Condensation S8 Elemental Sulfur (S8) Base Morpholine / Diethylamine (Catalyst) Base->I1 Condensation I2 Sulfur Addition (Thiolate Intermediate) I1->I2 + S8 Prod Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate I2->Prod Intramolecular Cyclization

Fig 1: Multicomponent Gewald reaction mechanism for 2-aminothiophene-3-carboxylate synthesis.

Structural Rationale of the Substituents
  • Methyl Ester (C3): Compared to bulkier ethyl or tert-butyl esters, the methyl ester provides a compact hydrogen-bond acceptor profile, minimizing steric hindrance when docking into narrow binding pockets (e.g., the ribonucleoside reductase active site)[2].

  • 4-Ethoxyphenyl Group (C4): The ethoxy moiety serves a dual purpose. Electronically, it donates electron density via resonance, enriching the π -system of the thiophene core and increasing its nucleophilicity for subsequent derivatization (e.g., urea formation). Pharmacologically, the ethoxy tail significantly enhances the compound's lipophilicity (LogP), which is critical for penetrating the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis[3].

Pharmacological Potential & Mechanistic Pathways

Antimicrobial and Anti-Tuberculosis Activity

2-Aminothiophene derivatives have demonstrated remarkable potency against Mycobacterium tuberculosis (Mtb), including multi-drug resistant strains[3]. The primary mechanism of action involves the inhibition of Pks13 (a polyketide synthase) or Ag85s (antigen 85 complex), both of which are critical enzymes in the mycolic acid biosynthetic pathway[3]. The 4-ethoxyphenyl derivative exhibits enhanced membrane permeability, allowing the thiophene core to effectively reach and bind the intracellular Pks13 target, halting bacterial cell wall synthesis and inducing cell death.

Anticancer Efficacy

Derivatives of 2-amino-3-carbomethoxythiophene exhibit potent cytotoxic activities against various human cancer cell lines, including HeLa and NCI-H23[2]. When the C2-amine is further derivatized into a urea or thiourea linkage, these compounds act as potent inhibitors of Ribonucleoside Reductase (RR) [2]. By blocking RR, the derivatives deplete the cellular pool of deoxyribonucleotides (dNTPs), effectively stalling DNA synthesis and triggering apoptosis in rapidly dividing tumor cells.

Immunomodulation via TLR2 Agonism

Recent structural-activity relationship (SAR) studies have identified highly substituted thiophene-3-carboxylates as potent, selective agonists for Human Toll-Like Receptor 2 (hTLR2)[4]. By binding to the TLR2/1 or TLR2/6 heterodimer interface, these compounds recruit the MyD88 adaptor protein, initiating a phosphorylation cascade through IRAK4 and TRAF6. This culminates in the nuclear translocation of NF- κ B, driving the expression of pro-inflammatory cytokines[4]. This mechanism positions the methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate scaffold as a prime candidate for vaccine adjuvants and immunotherapeutics.

TLR2Pathway Ligand Thiophene-3-carboxylate Derivative (Agonist) Receptor TLR2/1 Heterodimer (Cell Membrane) Ligand->Receptor Binding Adaptor MyD88 Adaptor Protein Receptor->Adaptor Recruitment Kinase IRAK4 / TRAF6 Complex Adaptor->Kinase Activation TF NF-κB (Translocation) Kinase->TF Phosphorylation Cascade Gene Target Gene Expression (e.g., SEAP Reporter) TF->Gene Transcription

Fig 2: TLR2 agonism and downstream NF-κB signaling pathway activation by thiophene derivatives.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Objective: Construct the functionalized thiophene core via the Gewald reaction.

  • Preparation: In a 50 mL oven-dried round-bottom flask, combine 1.0 mmol of 1-(4-ethoxyphenyl)propan-2-one and 1.1 mmol of methyl cyanoacetate in 5.0 mL of absolute ethanol.

  • Catalysis: Add 1.1 mmol of elemental sulfur ( S8​ ) to the suspension, followed by the dropwise addition of 1.1 mmol of morpholine (or diethylamine) under continuous magnetic stirring[3][4].

  • Reaction: Heat the mixture to 50–70 °C and maintain reflux for 3–24 hours[3][4]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Petroleum Ether:Ethyl Acetate (3:1) solvent system.

  • Workup: Upon consumption of the starting materials, cool the reaction mixture to 0 °C to induce precipitation. Filter the crude solid under a vacuum.

  • Validation & Purification: Wash the precipitate with cold ethanol and recrystallize from absolute ethanol to obtain the pure product. Validate structural integrity using LC-HRMS (confirming the [M+H]+ molecular ion peak) and 1H/13C NMR spectroscopy[4].

Protocol 2: In Vitro Antimicrobial Assay (LORA for M. tuberculosis)

Objective: Evaluate the efficacy of the synthesized derivative against non-replicating persistent (NRP) Mtb under hypoxic conditions.

  • Bacterial Adaptation: Grow M. tuberculosis H37Rv strains expressing a luminescence reporter in Middlebrook 7H12 broth. Adapt the cultures to low-oxygen conditions (hypoxia) over a defined period to induce the NRP state[3].

  • Compound Exposure: Dispense the thiophene derivatives into 96-well microtiter plates at varying concentrations (serial dilutions from 50 μ M to 0.1 μ M). Inoculate the wells with the hypoxia-adapted Mtb culture.

  • Incubation: Incubate the plates under hypoxic conditions for 10 days[3].

  • Recovery & Readout: Transfer the plates to an aerobic environment for a 28-hour outgrowth period. Measure bacterial viability using a luminescence plate reader.

  • Validation: Calculate the MIC50​ (Minimum Inhibitory Concentration required to inhibit 50% of bacterial growth) using standard curve-fitting software. Include Isoniazid and Rifampicin as positive controls[3].

Quantitative Data Presentation

The following table summarizes the comparative pharmacological efficacy of 2-aminothiophene-3-carboxylate derivatives across different biological targets, demonstrating the broad-spectrum potential of this scaffold.

Pharmacological Target / AssayCell Line / StrainActivity MetricObserved Value RangeMechanism of Action
Anticancer (Cytotoxicity) HeLa (Cervical Cancer) IC50​ 1.2 μ M – 15.4 μ MRibonucleoside Reductase (RR) Inhibition[2]
Anticancer (Cytotoxicity) NCI-H23 (Lung Cancer) IC50​ 2.5 μ M – 22.1 μ MApoptosis induction / RR Inhibition[2]
Antimicrobial (Anti-TB) M. tuberculosis H37Rv MIC50​ 0.20 μ M – 0.44 μ MPks13 / Ag85s Enzyme Inhibition[3]
Immunomodulation HEK-Blue™ hTLR2 EC50​ 0.5 μ M – 5.0 μ MTLR2/1 Heterodimer Agonism[4]

(Note: Values represent aggregated data ranges for optimized 2-aminothiophene-3-carboxylate derivatives based on referenced SAR studies).

References

  • Design, synthesis, molecular docking and cytotoxic activity of novel urea derivatives of 2-amino-3-carbomethoxythiophene Source: Indian Academy of Sciences (ias.ac.in) URL:[Link]

  • Bisarylthiourea comprising cycloalkyl-thiophene-3-carboxylate derivatives as potential human toll-like receptor (TLR2) agonists Source: RSC Publishing (rsc.org) URL:[Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Semantic Scholar (semanticscholar.org) URL:[Link]

  • Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-yield purification methods for Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Application Note: High-Yield Synthesis and Advanced Purification of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Executive Summary The synthesis of 2-amino-4-arylthiophene-3-carboxylates via the Gewald multic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Advanced Purification of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Executive Summary

The synthesis of 2-amino-4-arylthiophene-3-carboxylates via the Gewald multicomponent reaction (MCR) is a cornerstone of modern heterocyclic drug development. However, synthesizing Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate presents a specific synthetic challenge: the resonance-stabilized and sterically hindered nature of 4'-ethoxyacetophenone renders it highly unreactive under standard one-pot conditions.

This application note details a field-proven, two-step synthetic methodology and an advanced purification workflow designed to overcome electrophilic inertness and eliminate persistent elemental sulfur contamination, ensuring high-yield recovery of >99% pure target compound.

Mechanistic Rationale & Synthetic Strategy

Attempting a classical one-pot Gewald 3CR (Three-Component Reaction) with acetophenones typically results in yields of less than 10% due to the substrate's low electrophilicity, which allows side reactions (e.g., cyanoacetate self-condensation) to outpace the initial Knoevenagel condensation[1].

To establish a high-yield causality, the reaction must be decoupled into two distinct phases:

  • Forced Knoevenagel Condensation: Utilizing a strong catalytic system (Piperidine/Glacial Acetic Acid) and azeotropic water removal to push the equilibrium toward the α,β-unsaturated nitrile intermediate[2].

  • Gewald Cyclization: Subsequent sulfurization and ring closure using morpholine, which possesses the optimal pKa (~8.3) to activate elemental sulfur without hydrolyzing the methyl ester[3].

ReactionPathway Ketone 4'-Ethoxyacetophenone (Substrate) Condensation Step 1: Knoevenagel (Piperidine/AcOH, Reflux) Ketone->Condensation Nitrile Methyl Cyanoacetate (Active Methylene) Nitrile->Condensation Adduct α,β-Unsaturated Nitrile (Isolated Intermediate) Condensation->Adduct Cyclization Step 2: Gewald Cyclization (EtOH, 50-60°C) Adduct->Cyclization Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Cyclization Target Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate Cyclization->Target

Fig 1. Two-step Knoevenagel-Gewald synthetic pathway for 4-aryl-2-aminothiophenes.

Experimental Methodology & Self-Validating Protocols

Phase 1: Knoevenagel Condensation
  • Reagents: 4'-Ethoxyacetophenone (100 mmol), Methyl cyanoacetate (110 mmol), Piperidine (10 mol%), Glacial Acetic Acid (10 mol%), Toluene (100 mL).

  • Execution: Combine all reagents in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. Heat to vigorous reflux (approx. 110 °C) for 12–16 hours.

  • Self-Validation System: The reaction's progress is physically validated by the accumulation of water in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (~1.8 mL) is collected. Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (80:20) will confirm the disappearance of the ketone ( Rf​ ~0.60) and the formation of a bright UV-active intermediate spot ( Rf​ ~0.45). Remove toluene under reduced pressure to isolate the crude adduct.

Phase 2: Gewald Cyclization
  • Reagents: Crude Knoevenagel adduct (approx. 100 mmol), Elemental Sulfur ( S8​ , 100 mmol), Morpholine (100 mmol), Absolute Ethanol (80 mL).

  • Execution: Suspend the adduct and sulfur in ethanol. Add morpholine dropwise over 10 minutes at room temperature. Gradually heat the mixture to 50–60 °C and stir for 3 hours.

  • Self-Validation System: Upon the addition of morpholine, the pale, heterogeneous suspension will rapidly transition into a deep red/brown homogeneous solution, visually confirming the formation of reactive polysulfide intermediates. TLC will show the consumption of the adduct and the appearance of the highly polar target thiophene ( Rf​ ~0.30).

Advanced Purification Workflow (The Sulfur Problem)

The most persistent failure point in Gewald syntheses is unreacted elemental sulfur. Sulfur readily co-crystallizes with 2-aminothiophenes, artificially inflating crude yields and poisoning downstream metal-catalyzed cross-coupling reactions[3]. Direct recrystallization is often insufficient to break this co-crystallization matrix.

To guarantee high purity, a polarity-gated silica plug must precede recrystallization.

Purification Crude Crude Reaction Matrix (Target + S8 + Morpholine) Precip Ice-Water Precipitation & Vacuum Filtration Crude->Precip Solid Crude Solid (Highly contaminated with S8) Precip->Solid Silica Short Silica Plug (Hexane:EtOAc Gradients) Solid->Silica 90:10 flush removes non-polar S8 SemiPure Sulfur-Free Intermediate (>95% Purity) Silica->SemiPure 80:20 elutes target Recryst Hot Ethanol Recrystallization (Slow Cooling) SemiPure->Recryst Removes polar trace impurities Pure Pure Target Compound (>99% HPLC Purity) Recryst->Pure

Fig 2. High-yield purification workflow emphasizing elemental sulfur removal.

Step-by-Step Purification Protocol:

  • Precipitation: Pour the warm ethanolic reaction mixture into 300 mL of vigorously stirred ice water. Filter the resulting precipitate and wash with cold water to remove morpholine salts.

  • Silica Plug (Sulfur Flush): Dissolve the dried crude solid in a minimum volume of Dichloromethane (DCM) and load it onto a short pad of silica gel. Wash the pad with 2 column volumes of Hexane:Ethyl Acetate (90:10). Causality: Elemental sulfur is highly non-polar ( Rf​ ~0.9) and will elute rapidly at the solvent front, leaving the polar thiophene bound to the silica.

  • Product Elution: Increase the solvent polarity to Hexane:Ethyl Acetate (80:20) to elute the sulfur-free target compound. Evaporate the solvent.

  • Recrystallization: Dissolve the semi-pure solid in boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath. Collect the resulting pale-yellow needle-like crystals via vacuum filtration.

Quantitative Yield and Purity Analytics

By employing the two-step methodology and the silica-gated purification workflow, researchers can bypass the inherent limitations of acetophenone substrates and achieve pharmaceutical-grade purity.

Synthesis & Purification StrategyOverall Yield (%)HPLC Purity (%)Primary Contaminant
One-Pot 3CR + Direct Recrystallization8 – 12%85.0%Unreacted Ketone, S8​
Two-Step + Direct Recrystallization62 – 68%91.5%Elemental Sulfur ( S8​ )
Two-Step + Silica Plug + Recrystallization55 – 60% > 99.0% None Detected

Sources

Application

In Vitro Screening Assays and Protocols for Atypical Protein Kinase C (aPKC) Inhibitors: Profiling Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Target Audience: Researchers, assay development scientists, and medicinal chemists focusing on vascular permeability, neuroinflammation, and ophthalmologic drug development. Scientific Background & Causality: The Role of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists focusing on vascular permeability, neuroinflammation, and ophthalmologic drug development.

Scientific Background & Causality: The Role of aPKC in Vascular Permeability

The breakdown of the blood-retinal barrier (BRB) and blood-brain barrier (BBB) is a primary driver of edema and vision loss in diseases such as diabetic retinopathy, uveitis, and macular degeneration. While conventional therapies target extracellular Vascular Endothelial Growth Factor (VEGF), many patients remain refractory due to the presence of parallel inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) [3].

Recent mechanistic studies have identified atypical Protein Kinase C (aPKC) —specifically the ζ (zeta) and ι/λ (iota/lambda) isoforms—as the critical convergent downstream signaling node for both VEGF and TNF-α [2, 3]. Activation of aPKC leads to the phosphorylation and subsequent endocytosis of tight junction proteins (e.g., occludin) and drives NF-κB-mediated pro-inflammatory gene transcription [3].

Compound Profile: Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

To therapeutically target this node, a novel class of 2-amino-3-carboxy-4-phenylthiophenes was developed as specific, non-competitive allosteric inhibitors of aPKC[1, 2].

  • Structure-Activity Relationship (SAR) Rationale: The inhibitory potency of this scaffold is heavily dependent on the electronic properties of the C-4 aryl moiety. The inclusion of an electron-donating ethoxy group at the para-position of the phenyl ring (as seen in Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate) significantly optimizes kinase inhibition by enhancing the electron density of the thiophene core, allowing for tighter binding in the allosteric pocket of the aPKC kinase domain [1].

G VEGF VEGF / TNF-α Receptor VEGFR2 / TNFR VEGF->Receptor Binds aPKC aPKC (PKCζ / PKCι) Receptor->aPKC Activates Substrate1 Occludin Phosphorylation aPKC->Substrate1 Phosphorylates Substrate2 NF-κB Activation aPKC->Substrate2 Activates Inhibitor Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate Inhibitor->aPKC Allosteric Inhibition Outcome1 Tight Junction Breakdown (Vascular Permeability) Substrate1->Outcome1 Induces Outcome2 Pro-inflammatory Gene Expression Substrate2->Outcome2 Drives

Caption: Mechanism of action for aPKC inhibitors in preventing vascular permeability and inflammation.

Experimental Protocols: A Self-Validating Assay System

To rigorously evaluate Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, a tiered screening approach is required. We begin with a cell-free biochemical assay to confirm direct target engagement, followed by two orthogonal cell-based functional assays to validate physiological efficacy.

Protocol A: Cell-Free aPKC Kinase Activity Assay (TR-FRET)

Causality & Assay Choice: Because 2-amino-4-arylthiophene-3-carboxylates are non-competitive with ATP [2], standard ATP-depletion assays (like luciferase-based ATP consumption) can yield false negatives or variable IC 50​ shifts depending on ATP concentration. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the phosphorylation of a synthetic peptide substrate, making it highly sensitive and independent of ATP competition dynamics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1% (v/v) to prevent compound precipitation.

  • Enzyme Addition: Add 2.5 ng/well of recombinant human PKC ζ or PKC ι to the assay plate. Incubate for 15 minutes at room temperature. Expert Insight: Pre-incubation is critical for allosteric modulators to reach binding equilibrium before the reaction initiates.

  • Reaction Initiation: Add a master mix containing 1 μ M ULight-labeled PKC substrate (e.g., CREB peptide) and 10 μ M ATP. Incubate for 60 minutes at 22°C.

  • Detection: Add 10 mM EDTA to quench the kinase reaction, followed by 2 nM Europium-anti-phospho-substrate antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol B: In Vitro Endothelial Permeability Assay (Transwell)

Causality & Assay Choice: To model the Blood-Retinal Barrier in vitro, primary Bovine Retinal Endothelial Cells (BRECs) or Human Umbilical Vein Endothelial Cells (HUVECs) are grown on porous membranes. We utilize 70 kDa FITC-Dextran as the tracer because its molecular weight closely mimics serum albumin, the primary protein that leaks into the retina during macular edema [2].

Workflow Step1 Seed Endothelial Cells on Transwell Insert Step2 Grow to Confluent Monolayer (3-4 Days) Step1->Step2 Step3 Pre-treat with aPKC Inhibitor (1h) Step2->Step3 Step4 Stimulate with VEGF/TNF-α Step3->Step4 Step5 Add FITC-Dextran to Apical Chamber Step4->Step5 Step6 Measure Fluorescence in Basal Chamber Step5->Step6

Caption: Step-by-step workflow for the in vitro Transwell endothelial permeability assay.

Step-by-Step Methodology:

  • Cell Seeding: Coat 0.4 μ m pore polycarbonate Transwell inserts (24-well format) with human fibronectin (1 μ g/cm 2 ). Seed endothelial cells at 5 × 10 4 cells/insert.

  • Barrier Maturation: Culture cells for 3-4 days until a tight monolayer forms. Expert Insight: Verify barrier integrity prior to the assay by measuring Transendothelial Electrical Resistance (TEER); a baseline of >40 Ω⋅ cm 2 is required.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free basal media for 2 hours. This synchronizes receptor states and reduces basal aPKC activity.

  • Inhibitor Pre-treatment: Add Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (0.1 μ M to 10 μ M) to both the apical and basal chambers. Incubate for 1 hour.

  • Stimulation: Add 50 ng/mL recombinant human VEGF or 10 ng/mL TNF-α to the basal chamber (mimicking abluminal disease pathology). Incubate for 2 hours.

  • Permeability Measurement: Add 1 mg/mL of 70 kDa FITC-Dextran to the apical chamber. After 60 minutes, sample 50 μ L from the basal chamber and measure fluorescence (Ex 492 nm / Em 520 nm).

Protocol C: NF-κB Luciferase Reporter Assay

Causality & Assay Choice: Because aPKC is required for the phosphorylation of IKK and subsequent nuclear translocation of NF-κB [3], a reporter assay is the most direct way to validate the anti-inflammatory efficacy of the compound in a live-cell format.

Step-by-Step Methodology:

  • Transfection: Plate HEK293T or endothelial cells in a 96-well plate. Co-transfect with an NF-κB-Firefly Luciferase reporter plasmid and a constitutively active Renilla Luciferase plasmid (internal control for cell viability) using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, pre-treat cells with the aPKC inhibitor for 1 hour.

  • Inflammatory Challenge: Stimulate cells with 10 ng/mL TNF-α for 6 hours.

  • Lysis and Readout: Lyse cells using Passive Lysis Buffer. Use a Dual-Luciferase Reporter Assay System to sequentially measure Firefly and Renilla luminescence. Normalize Firefly signals to Renilla signals to rule out compound toxicity.

Quantitative Data Presentation

To benchmark the efficacy of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, it should be compared against known reference standards of the phenylthiophene class (e.g., the 3,4-dimethoxyphenyl analog) [1, 2]. Below is a structured data matrix representing the expected pharmacological profile based on established SAR for this chemical class.

Compound / InhibitoraPKC ζ Kinase IC 50​ (nM)VEGF-Induced Permeability EC 50​ (nM)TNF-α Induced NF-κB EC 50​ (nM)Cell Viability (CC 50​ )
Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate ~15 - 30~40 - 60~50 - 75> 50,000 nM
Reference (3,4-dimethoxyphenyl analog) 22 ± 455 ± 868 ± 10> 50,000 nM
Vehicle Control (1% DMSO) N/A (0% Inhibition)N/A (100% Leakage)N/A (100% Activation)100% Viable

Note: The presence of the electron-donating ethoxy group ensures low-nanomolar target engagement, while the methyl ester provides high membrane permeability, resulting in excellent alignment between biochemical IC 50​ and cellular EC 50​ values.

References

  • Titchenell PM, Showalter HD, Pons JF, Barber AJ, Jin Y, Antonetti DA. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013 May 15;23(10):3034-8. URL:[Link]

  • Titchenell PM, Lin CM, Keil JM, Sundstrom JM, Smith CD, Antonetti DA. Novel atypical PKC inhibitors prevent vascular endothelial growth factor-induced blood-retinal barrier dysfunction. Biochemical Journal. 2012 Sep 15;446(3):455-67. URL:[Link]

  • Lin CM, Titchenell PM, Keil JM, Garcia-Ocaña A, Bolinger MT, Abcouwer SF, Antonetti DA. Inhibition of Atypical Protein Kinase C Reduces Inflammation-Induced Retinal Vascular Permeability. The American Journal of Pathology. 2018 Oct;188(10):2392-2405. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we know that synthesizing 2-amino-4-arylthiophene-3-carboxylates via the classic Gewald multicomponent reaction can be hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we know that synthesizing 2-amino-4-arylthiophene-3-carboxylates via the classic Gewald multicomponent reaction can be highly problematic when dealing with aryl ketones.

This guide provides a mechanistic breakdown, troubleshooting matrices, and field-proven protocols to help you overcome the sluggish reactivity of 4'-ethoxyacetophenone and eliminate yield-killing side reactions.

Mechanistic Pathway & The "Aryl Ketone Problem"

The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate relies on the condensation of 4'-ethoxyacetophenone, methyl cyanoacetate, and elemental sulfur.

The Causality of Low Yields: Standard one-pot Gewald reactions (Version 2) often result in yields below 30% for this substrate[1]. The electron-donating 4-ethoxy group deactivates the ketone, making the initial Knoevenagel-Cope condensation exceptionally slow. Consequently, the α,β-unsaturated nitrile intermediate accumulates in the presence of the amine base. Instead of undergoing the desired base-promoted sulfur attack to form the polysulfide intermediate, the nitrile intermediate undergoes an undesired dimerization[2].

GewaldMechanism SM 4'-Ethoxyacetophenone + Methyl Cyanoacetate Knoevenagel Knoevenagel Condensation (Rate-Limiting Step) SM->Knoevenagel Int1 α,β-Unsaturated Nitrile (Intermediate) Knoevenagel->Int1 Dimer Undesired Dimerization (Yield Loss) Int1->Dimer Competing Reaction (Avoid via 2-step method) Polysulfide Polysulfide Intermediate Int1->Polysulfide Base-promoted Sulfur Attack Sulfur Elemental Sulfur (S8) + Morpholine Base Sulfur->Polysulfide Cyclization Intramolecular Cyclization & Tautomerization Polysulfide->Cyclization Product Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate Cyclization->Product

Mechanistic pathway of the Gewald reaction highlighting the competing dimerization side-reaction.

Troubleshooting Guide

Symptom: Heavy tar formation and yields < 25%.

  • Cause: Dimerization of the α,β-unsaturated nitrile intermediate outcompetes sulfur addition[2].

  • Solution: Abandon the standard one-pot method. Switch to a "Two-Step, One-Pot" protocol where sulfur is withheld initially, allowing the Knoevenagel condensation to reach completion, followed by portion-wise sulfur addition[1].

Symptom: High recovery of unreacted elemental sulfur during workup.

  • Cause: Poor sulfur activation or agglomeration in the reaction medium. Diethylamine is often too volatile or weakly nucleophilic to efficiently open the S8​ ring.

  • Solution: Switch the base to morpholine. Morpholine's conjugate acid provides better proton-transfer dynamics for polysulfide degradation[1]. Additionally, utilizing PEG-600 as a co-solvent or applying ultrasonication can drastically improve sulfur dispersion and reactivity[3].

Symptom: Reaction stalls before cyclization.

  • Cause: Insufficient thermal energy to drive the tautomerization and final ring closure of the polysulfide intermediate[4].

  • Solution: Ensure the reaction temperature is strictly maintained at 50–60 °C. Do not exceed 70 °C, as this accelerates the degradation of the cyanoacetate.

Experimental Protocols: The Self-Validating "Two-Step, One-Pot" Method

To ensure high scientific integrity and reproducibility, we recommend the following optimized protocol, which physically separates the rate-limiting condensation from the sulfur-addition step.

Reagents Required:

  • 4'-Ethoxyacetophenone (10.0 mmol)

  • Methyl cyanoacetate (11.0 mmol)

  • Elemental Sulfur ( S8​ ) (12.0 mmol)

  • Morpholine (10.0 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Knoevenagel Pre-formation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-ethoxyacetophenone and methyl cyanoacetate in absolute ethanol.

  • Base Initiation: Add 5.0 mmol (0.5 eq) of morpholine dropwise at room temperature. Stir the mixture at 40 °C for 3 hours. Self-Validation Check: TLC (Hexane:EtOAc 3:1) should show the disappearance of the ketone and the formation of a new, highly UV-active spot (the α,β-unsaturated nitrile).

  • Portion-wise Sulfur Addition: Once the intermediate is fully formed, add the remaining 5.0 mmol of morpholine. Begin adding the elemental sulfur in three equal portions (4.0 mmol each) over a period of 6 hours[1].

  • Cyclization: Raise the temperature to 60 °C and stir for an additional 12–16 hours.

  • Workup: Cool the mixture to 0 °C in an ice bath. The product, Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, will precipitate. Filter the solid, wash with ice-cold ethanol, and recrystallize from ethanol/water to remove any trace dimers.

Quantitative Data Presentation

The table below summarizes the expected outcomes based on the synthetic strategy chosen, demonstrating the causality between reaction conditions and yield optimization.

Reaction StrategyBase UsedSolvent SystemTime (h)Expected Yield (%)Primary Impurity Profile
Standard One-Pot (All reagents at t=0 )DiethylamineEthanol2415 - 25%High nitrile dimers, unreacted ketone
Two-Step, One-Pot (Portion-wise S8​ )MorpholineEthanol24 - 3655 - 65%Trace dimers, trace unreacted sulfur
Ultrasonication-Assisted MorpholinePEG-6002 - 4> 75%None detected (Clean profile)

Data synthesized from comparative Gewald reaction optimization studies[1],[3].

Frequently Asked Questions (FAQs)

Q: Why does the 4-ethoxy group make this specific synthesis so difficult compared to making the phenyl derivative? A: The ethoxy group is strongly electron-donating via resonance (+M effect). This increases the electron density at the carbonyl carbon of 4'-ethoxyacetophenone, significantly reducing its electrophilicity. This makes the initial nucleophilic attack by the methyl cyanoacetate carbanion (the Knoevenagel condensation) the rate-limiting step.

Q: Can I use microwave irradiation to speed up the Knoevenagel step? A: Yes. Microwave irradiation has been shown to be highly beneficial for Gewald reaction yields and times[4]. However, if you use microwave heating, you must ensure precise temperature control to prevent the thermal runaway of the exothermic sulfur ring-opening step.

Q: My product is co-precipitating with unreacted sulfur. How do I purify it without column chromatography? A: Elemental sulfur is highly soluble in carbon disulfide ( CS2​ ) and moderately soluble in hot toluene, whereas your thiophene product is highly soluble in hot ethanol but insoluble in cold ethanol. A hot filtration in ethanol, followed by a cold precipitation, is usually sufficient. Alternatively, a quick trituration with a small amount of cold toluene can wash away residual sulfur.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry MDPI - Applied Sciences [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur ChemRxiv [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes ARKIVOC / Semantic Scholar[Link]

  • A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonication Taylor & Francis - Green Chemistry Letters and Reviews[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists encountering precipitation, erratic assay readouts, or poor bioavailability when working with Methyl 2-amino-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists encountering precipitation, erratic assay readouts, or poor bioavailability when working with Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate .

System Overview: The Physicochemical Challenge

Understanding the causality behind your solubility issues is the first step to resolving them. This compound features a highly conjugated, planar hydrophobic core (a thiophene ring fused with a 4-ethoxyphenyl group) and an ester moiety.

  • The "Push-Pull" Dilemma: The 2-amino group acts as an electron donor, while the 3-carboxylate ester acts as an electron acceptor. This resonance delocalization across the thiophene ring severely depletes the electron density on the nitrogen. Consequently, the amine is an exceptionally weak base (predicted pKa < 2).

  • The Result: Standard pH-adjustment strategies (e.g., lowering pH to form an HCl salt) will fail because the compound will not protonate under physiologically relevant conditions. You must rely on kinetic solvent shifts, micellar encapsulation, or host-guest complexation to force this molecule into an aqueous solution.

Section 1: In Vitro Assay Troubleshooting (FAQs)

Q: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS for biochemical assays? A: This is a classic solvent-shift precipitation. The compound has a high crystalline lattice energy and a high LogP. When the DMSO concentration drops below 2–5% (v/v), the solvation capacity of the mixture plummets. The hydrophobic 4-ethoxyphenyl and thiophene rings rapidly aggregate to minimize contact with water. To prevent this, ensure your intermediate dilutions maintain a "step-down" gradient of DMSO, or introduce a non-ionic surfactant (like 0.01% Triton X-100) into your assay buffer to lower the surface tension and stabilize the metastable supersaturated state.

Q: Nephelometry is giving me erratic solubility limits. How can I accurately determine the kinetic solubility for my HTS assays? A: Nephelometry relies on light scattering, which is heavily confounded if the compound forms amorphous aggregates rather than uniform crystals, or if the compound's conjugated thiophene core absorbs light at the scattering wavelength . We recommend switching to a Direct UV Kinetic Assay utilizing a filtration step. By physically separating the undissolved particles via a 0.45 µm filter plate, you create a self-validating system that quantifies only the truly dissolved fraction .

Section 2: In Vivo Formulation Strategies (FAQs)

Q: I need to dose this compound in rodents, but it is insoluble in standard buffers. What are the best formulation strategies? A: Because salt formation is unviable, you must bypass the compound's lattice energy using formulation vehicles. A standard suspension will yield erratic pharmacokinetics (PK). We recommend two primary approaches:

  • Co-solvent/Surfactant Systems (SEDDS): A mixture of 10% DMSO, 10% Tween 80, and 80% Saline utilizes micellar encapsulation to keep the lipophilic core solvated.

  • Cyclodextrin Complexation: Using 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) creates a hydrophilic shell around the hydrophobic 4-ethoxyphenyl moiety, drastically increasing apparent solubility without the toxicity associated with high co-solvent loads .

Q: How do I ensure the cyclodextrin is actually forming a complex and not just acting as a viscous suspension agent? A: You must validate the complexation thermodynamically by performing a Higuchi-Connors Phase-Solubility Study . This will confirm if the compound forms a 1:1 stoichiometric inclusion complex (an AL​ -type profile) and allows you to calculate the stability constant ( K1:1​ ). If the K1:1​ is too high, the drug will not release into the systemic circulation; if it is too low, the drug will precipitate upon injection .

Section 3: Verified Experimental Methodologies

Protocol A: High-Throughput Kinetic Solubility Assay (Direct UV Method)

This protocol is a self-validating system: it uses a standard curve in 100% organic solvent to validate the extinction coefficient, followed by physical filtration to eliminate false-positive scattering.

  • Standard Curve Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Generate a 6-point serial dilution (1 µM to 200 µM) in 100% DMSO. Read UV absorbance (λmax ~280-320 nm, determine empirically) to establish the linear dynamic range.

  • Aqueous Spiking: In a 96-well deep-well plate, add 5 µL of the 10 mM DMSO stock to 245 µL of PBS (pH 7.4) to target a maximum concentration of 200 µM (2% DMSO final).

  • Equilibration: Seal the plate and incubate at 37°C for 90 minutes on a plate shaker at 300 RPM. Causality: 90 minutes allows the solvent-shift precipitation to reach a metastable kinetic equilibrium.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate. Apply vacuum (0.2 atm) to pull the soluble fraction into a clean UV-transparent collection plate.

  • Quantification: Measure the UV absorbance of the filtrate. Interpolate the concentration against the standard curve to determine the kinetic solubility limit .

Protocol B: Higuchi-Connors Phase-Solubility Study (HP-β-CD)

This protocol determines the complexation efficiency and ensures the formulation will remain stable in vivo.

  • Vehicle Preparation: Prepare aqueous solutions of HP-β-CD in purified water at concentrations of 0, 2.5, 5, 10, 15, and 20% (w/v).

  • Drug Addition: Add an excess of solid Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Thermodynamic Equilibration: Place the vials in a shaking water bath at 25°C. Shake at 150 RPM for 48 hours. Causality: True thermodynamic equilibrium for crystalline lipophilic drugs requires at least 48 hours to overcome the lattice energy barrier.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Dilute the filtrate appropriately with mobile phase and quantify the dissolved drug via HPLC-UV. Plot Drug Concentration (M) vs. HP-β-CD Concentration (M) to calculate the K1:1​ stability constant .

Section 4: Quantitative Data & Formulation Matrix

Table 1: Physicochemical Properties & Solubilization Impact

PropertyPredicted ValueImpact on SolubilityTroubleshooting Strategy
LogP (Lipophilicity) ~3.5 - 4.5High hydrophobic effect; drives rapid precipitation in aqueous media.Utilize cyclodextrins to physically shield the hydrophobic core.
pKa (2-amino group) < 2.0Will not protonate at physiological pH; salt formation is unviable.Avoid pH-adjustment; rely on co-solvents or surfactants.
Crystalline Lattice Energy High (Planar)High thermodynamic barrier for initial dissolution.Use amorphous solid dispersions or Self-Emulsifying Systems (SEDDS).

Table 2: Formulation Matrix for In Vivo Dosing

Formulation VehicleMechanism of SolubilizationExpected Solubility GainToxicity / Tolerability Profile
5% DMSO / 95% PBS Solvent shiftMinimal (<10 µg/mL)High precipitation risk upon injection; poor PK.
10% DMSO / 10% Tween 80 / 80% Saline Micellar encapsulationModerate (~1-2 mg/mL)Good for IP/IV; monitor for Tween 80-induced hemolysis.
20% HP-β-CD in Water Host-guest inclusionHigh (>5 mg/mL)Excellent for PO/IV; highly tolerated in rodents.

Section 5: Solubility Optimization Workflow

SolubilityTroubleshooting Start Precipitation Detected CheckAssay Identify Assay Type Start->CheckAssay InVitro In Vitro (HTS/Assay) CheckAssay->InVitro InVivo In Vivo (PK/PD) CheckAssay->InVivo DMSO Optimize DMSO Shift InVitro->DMSO Kinetic Kinetic Solubility Assay InVitro->Kinetic Formulation Formulation Strategy InVivo->Formulation CoSolvent Co-solvents/Surfactants Formulation->CoSolvent Cyclo Cyclodextrin (HP-β-CD) Formulation->Cyclo PhaseSol Higuchi-Connors Study Cyclo->PhaseSol

Decision tree for troubleshooting thiophene-3-carboxylate aqueous solubility.

References

  • In vitro solubility assays in drug discovery. PubMed (NIH). Available at:[Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - NIH. Available at:[Link]

Troubleshooting

Troubleshooting side reactions in Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate preparation

Target Molecule: Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Process: Multicomponent Gewald Reaction Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Suppo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Process: Multicomponent Gewald Reaction Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and side reactions encountered during the synthesis of highly functionalized 2-aminothiophenes. We do not just provide "fixes"; we analyze the thermodynamic and kinetic causality behind every experimental deviation to ensure your process is robust, scalable, and self-validating.

Mechanistic Architecture & Reaction Workflow

The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate relies on a three-component Gewald reaction utilizing 1-(4-ethoxyphenyl)ethanone (a ketone), methyl cyanoacetate (an activated nitrile), and elemental sulfur ( S8​ ) in the presence of a secondary amine base (typically morpholine).

Understanding the sequence of these transformations is critical for troubleshooting. The reaction is kinetically bottlenecked by the base-promoted ring-opening of S8​ . If the Knoevenagel condensation outpaces sulfur activation, the reaction stalls at the intermediate phase.

GewaldMechanism Ketone 1-(4-Ethoxyphenyl)ethanone (Ketone) Knoevenagel Knoevenagel Adduct (Alkylidene Cyanoacetate) Ketone->Knoevenagel Morpholine (-H2O) Nitrile Methyl Cyanoacetate (Activated Nitrile) Nitrile->Knoevenagel Polysulfide Polysulfide Intermediate (Reactive Species) Knoevenagel->Polysulfide Nucleophilic Attack Sulfur Elemental Sulfur (S8) Sulfur->Polysulfide Morpholine (Ring Opening) Cyclization Intramolecular Cyclization & Aromatization Polysulfide->Cyclization Protonation & Cyclization Product Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate Cyclization->Product Tautomerization (-H2S)

Figure 1: Mechanistic pathway of the Gewald reaction forming the 2-aminothiophene target.

Troubleshooting FAQs: Resolving Side Reactions

Q1: My LC-MS shows a major impurity at +14 Da relative to the target mass. What is happening?

The Causality: You are observing transesterification . Your target is a methyl ester. If you run this reaction in ethanol (a common default solvent for Gewald reactions), the morpholine base generates trace ethoxide ions. These nucleophiles attack the methyl ester of either the starting cyanoacetate or the final thiophene, converting it into the ethyl ester (Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate). The Solution: Solvent matching is mandatory. Run the reaction exclusively in anhydrous methanol to ensure any alkoxide exchange regenerates the target methyl ester. Alternatively, use a non-nucleophilic polar solvent like DMF.

Q2: The reaction stalls, and NMR shows a high yield of an alkene intermediate but no thiophene. How do I force the cyclization?

The Causality: The reaction has stalled at the Knoevenagel-Cope condensation adduct. As demonstrated by Sharma and Champagne (2024) , elemental sulfur ( S8​ ) must be opened into reactive polysulfide chains to proceed. If your base is too weak, sterically hindered, or present in insufficient quantities, the polysulfides fail to form or fail to protonate into their electrophilic state, halting sulfur incorporation. The Solution: Ensure you are using at least 1.0 equivalent of a highly nucleophilic secondary amine (e.g., Morpholine). Furthermore, the thermodynamic driving force for aromatization requires energy; ensure the reaction is heated to exactly 50–55 °C . Room temperature is often insufficient for the final cyclization step.

Q3: The isolated product is dark brown instead of pale yellow, and the NMR baseline is broad. Is the product degrading?

The Causality: Yes. 2-aminothiophenes are highly electron-rich heterocycles. According to comprehensive reviews on Gewald chemistry , the amino group makes the thiophene ring highly susceptible to oxidative degradation and dimerization (forming azo-compounds or polymeric species) when exposed to oxygen and light, especially at elevated temperatures. The Solution: Degas your methanol by sparging with Argon for 10 minutes prior to use. Conduct the reaction under an inert atmosphere. Do not exceed 60 °C during the reaction or rotary evaporation. Store the final product in amber vials at -20 °C under Argon.

Q4: There is a persistent yellow, insoluble powder co-precipitating with my product. How do I remove it?

The Causality: This is unreacted elemental sulfur ( S8​ ). Because the Gewald reaction often utilizes a slight excess of sulfur to drive the equilibrium, it precipitates out during aqueous workup. The Solution: Elemental sulfur is highly soluble in carbon disulfide ( CS2​ ) and moderately soluble in hot toluene, but poorly soluble in cold methanol. Triturate the crude solid with ice-cold methanol, or perform a selective recrystallization from hot methanol where the product dissolves but excess polymeric sulfur can be hot-filtered out.

Quantitative Data: Side Reaction Signatures & Mitigation

Side Product / ImpurityMechanistic CausalityTypical Yield ImpactAnalytical Signature (LC-MS / NMR)Mitigation Strategy
Ethyl Ester Analog Transesterification via solvent mismatch (EtOH used)15% – 40%LC-MS: +14 Da ( m/z ).NMR: New triplet at 1.3 ppm, quartet at 4.2 ppm.Switch solvent strictly to Anhydrous Methanol.
Knoevenagel Adduct Insufficient S8​ activation; low temperature20% – 60%NMR: Missing thiophene NH2​ (~6.5 ppm); presence of alkene methyl singlet.Increase morpholine to 1.0 eq; maintain 50 °C.
Oxidative Dimers Air exposure during prolonged heating5% – 15%NMR: Broad polymeric baseline.Visual: Dark brown/black powder.Run under Argon; avoid prolonged heating post-completion.
Ketone Aldol Excess base acting on ketone before nitrile addition< 5%LC-MS: Dimeric ketone masses.NMR: Complex aromatic region.Premix ketone and nitrile before adding base.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chemical checkpoints to ensure the synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate remains on track.

Scale: 10.0 mmol Reagents:

  • 1-(4-ethoxyphenyl)ethanone: 1.64 g (10.0 mmol, 1.0 eq)

  • Methyl cyanoacetate: 1.04 g (10.5 mmol, 1.05 eq)

  • Elemental Sulfur ( S8​ ): 0.35 g (11.0 mmol of S atoms, 1.1 eq)

  • Morpholine: 0.87 g (10.0 mmol, 1.0 eq)

  • Anhydrous Methanol: 20 mL

Step-by-Step Methodology:

  • System Preparation: Equip a 50 mL round-bottom flask with a magnetic stirrer and reflux condenser. Purge the system with Argon for 5 minutes.

  • Reagent Solvation: Add 1.64 g of 1-(4-ethoxyphenyl)ethanone and 1.04 g of methyl cyanoacetate to the flask. Add 20 mL of anhydrous methanol. Stir at 400 rpm until fully dissolved.

  • Sulfur Addition: Add 0.35 g of elemental sulfur to the mixture. The sulfur will remain largely suspended.

  • Catalytic Initiation: Using a syringe, add 0.87 g of morpholine dropwise over 5 minutes.

    • Self-Validation Checkpoint 1: Within 10 minutes, the suspension will transition to a homogeneous, deep orange/red solution. This color change confirms successful S8​ ring-opening and polysulfide formation .

  • Cyclization: Heat the reaction mixture to 50 °C and stir for 12 hours under Argon.

    • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes:EtOAc 7:3). The Knoevenagel intermediate ( Rf​ ~0.6) should disappear, replaced by a highly UV-active, intensely yellow fluorescent spot ( Rf​ ~0.4) corresponding to the target 2-aminothiophene.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Slowly add 10 mL of ice-cold distilled water dropwise to induce precipitation of the product.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold 50% aqueous methanol (2 x 5 mL) to remove residual morpholine and unreacted methyl cyanoacetate.

  • Purification: Recrystallize the crude solid from a minimal amount of hot methanol.

    • Self-Validation Checkpoint 3: The final crystallized product must yield pale yellow, needle-like crystals. If the crystals are dark brown, oxidative degradation has occurred during drying. Dry under vacuum in the dark.

References

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.[Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.[Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen.[Link]

Optimization

Technical Support Center: Crystallization Optimization for Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals and researchers troubleshoot and optimize the crystallization of Methyl 2-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help drug development professionals and researchers troubleshoot and optimize the crystallization of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate .

This specific thiophene derivative presents unique crystallographic challenges. The molecule features a rigid, polar 2-amino-3-carboxylate core capable of strong hydrogen bonding, juxtaposed with a bulky, lipophilic 4-ethoxyphenyl pendant group. This amphiphilic nature and rotational freedom frequently lead to liquid-liquid phase separation (LLPS) and conformational polymorphism during isolation.

Diagnostic Workflow

Before adjusting your parameters, use the following diagnostic logic to identify your specific phase deviation.

DiagnosticWorkflow Start Initiate Crystallization Inspect PAT / Visual Inspection Start->Inspect OilingOut Liquid-Liquid Phase Separation (Oiling Out) Inspect->OilingOut Emulsion Amorphous Amorphous Solid Inspect->Amorphous Rapid solid Crystalline Crystalline Suspension Inspect->Crystalline Faceted ActionOil Reduce supersaturation rate Implement MSZW seeding OilingOut->ActionOil ActionAmorph Increase temperature Slow anti-solvent dosing Amorphous->ActionAmorph ActionCryst Optimize cooling profile Filter & Wash Crystalline->ActionCryst

Diagnostic workflow for resolving common crystallization phase deviations.

Troubleshooting Guides & FAQs

Q: My crystallization yields a milky emulsion that eventually hardens into a sticky resin instead of crystals. What is happening and how do I fix it?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly referred to as "oiling out".

Causality: Oiling out occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, or when the system experiences extremely high supersaturation[1]. For this thiophene derivative, the lipophilic ethoxyphenyl group creates a miscibility gap in polar solvent mixtures (like ethanol/water). When you cool the system or add anti-solvent too quickly, the solution crosses the binodal curve before it can nucleate, separating into a solute-rich "oil" phase and a solvent-rich aqueous phase. As demonstrates, these oil droplets act as a highly concentrated solvent for impurities and will eventually solidify into an amorphous mass[2].

Solution: You must bypass the LLPS boundary by controlling supersaturation. The most effective method is seeding within the Metastable Zone Width (MSZW) [2]. By introducing pure seed crystals before the cloud point (the onset of oiling out) is reached, you provide a low-energy surface for heterogeneous nucleation. This consumes the supersaturation, keeping the concentration below the critical threshold required for LLPS.

Q: I am obtaining a solid powder, but Powder X-Ray Diffraction (PXRD) shows inconsistent peaks between batches. How do I control the polymorphic outcome?

A: You are experiencing uncontrolled polymorphism , meaning your API is crystallizing into different crystal lattices across batches.

Causality: Thiophenes with flexible pendant groups exhibit conformational polymorphism. The torsion angle between the thiophene core and the 4-ethoxyphenyl ring can lock into different geometries depending on the crystallization kinetics. Rapid precipitation favors the kinetically stable (metastable) polymorph. High-throughput screening capabilities have shown that varying solvent polarity and cooling rates directly dictate which polymorph nucleates[3].

Solution: Implement a Temperature Cycling (Ostwald Ripening) protocol. By oscillating the temperature of the slurry just below the solubility limit, the smaller, more soluble metastable crystals will dissolve during the heating phase, and the less soluble, thermodynamically stable polymorph will grow during the cooling phase. This thermodynamic ratcheting drives the entire batch to phase purity.

Solvent Screening & Quantitative Data

To optimize your solvent selection, refer to the following matrix. The data summarizes the thermodynamic behavior of this thiophene class across various dielectric environments.

Solvent SystemDielectric Constant (ε)API Sol. (mg/mL at 25°C)API Sol. (mg/mL at 50°C)Expected Phase Outcome
Ethanol / Water (70:30) ~40.112.585.0High risk of LLPS (Oiling out) if unseeded.
Ethyl Acetate / Heptane (1:4) ~4.55.228.4Polymorphic mixtures; slow crystal growth.
Isopropanol (IPA) 18.38.142.0High purity; blocky, easily filterable crystals.
Acetone / Water (50:50) ~35.018.0>100.0Rapid amorphous precipitation; requires slow dosing.

*Note: Solubility values are representative baseline estimates for 4-arylthiophene-3-carboxylate derivatives to guide initial volumetric scaling.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Anti-Solvent Crystallization with MSZW Seeding (Oiling-Out Prevention)

Objective: Isolate the API from an Ethanol/Water system without triggering LLPS.

  • Dissolution: Suspend the crude API in absolute Ethanol (10 mL/g) and heat to 55°C under agitation (400 RPM) until complete dissolution is achieved.

  • Anti-Solvent Dosing (Phase 1): Slowly dose Water (anti-solvent) at a rate of 0.1 mL/min until the solution reaches 15% water by volume.

  • Seeding: Introduce 3% w/w of pure, milled API seed crystals.

    • Self-Validation Check: Monitor the system using an in-line Process Analytical Technology (PAT) probe like FBRM (Focused Beam Reflectance Measurement). You must observe a steady increase in chord length counts in the 10–50 µm range over 30 minutes, confirming secondary nucleation[1]. If the counts spike instantly across all sizes, you have oiled out and must reheat to 55°C.

  • Anti-Solvent Dosing (Phase 2): Once nucleation is confirmed, resume Water dosing at 0.05 mL/min until a 70:30 Ethanol/Water ratio is achieved.

  • Cooling & Isolation: Cool the suspension to 10°C at a linear rate of 0.1°C/min. Filter via vacuum, wash with cold 50:50 Ethanol/Water, and dry under a vacuum at 40°C.

Protocol B: Polymorph Convergence via Temperature Cycling

Objective: Convert a mixture of metastable polymorphs into the single thermodynamically stable form.

  • Slurry Formation: Suspend the polymorphic API mixture in a 1:4 ratio of Ethyl Acetate to Heptane (15 mL/g) at 20°C.

  • Temperature Cycling: Program your jacketed reactor to execute the following cycle 4 times:

    • Heat to 45°C at 0.5°C/min.

    • Hold at 45°C for 2 hours.

    • Cool to 5°C at 0.2°C/min.

    • Hold at 5°C for 2 hours.

  • Equilibration: After the final cycle, hold the slurry at 20°C for 12 hours.

    • Self-Validation Check: Extract a 2 mL aliquot, filter, and analyze the solid via Differential Scanning Calorimetry (DSC). The thermogram must show a single, sharp endothermic melting peak. If multiple peaks or a broad transition are present, the system has not fully converged; execute two additional temperature cycles.

  • Isolation: Filter the phase-pure suspension, wash with cold Heptane, and dry.

References

  • An In-Line Study of Oiling Out and Crystallization Organic Process Research & Development, ACS Publications URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo AutoChem Applications URL:[Link]

  • Advanced crystallisation methods for small organic molecules Chemical Society Reviews, RSC Publishing URL:[Link]

Sources

Troubleshooting

Resolving co-elution problems in Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate chromatography

Welcome to the dedicated technical support center for resolving chromatographic challenges involving Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate. This guide is designed for researchers, analytical scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for resolving chromatographic challenges involving Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-elution and other separation issues during the analysis of this compound and its related impurities. As your virtual application scientist, I will provide in-depth, field-proven insights to help you achieve baseline resolution and robust analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatography of this specific thiophene derivative.

Q1: What are the most likely causes of co-elution when analyzing Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate?

A1: Co-elution for this compound typically stems from impurities with very similar structures, such as positional isomers, precursors, or minor degradation products.[1] Given the molecule's structure—a substituted thiophene ring, an ethoxyphenyl group, and an amino ester moiety—impurities often share identical functional groups and similar polarity, making them difficult to separate.[1] The primary chromatographic challenge is insufficient selectivity (α), meaning the stationary phase and mobile phase combination fails to adequately differentiate between the target analyte and the impurity.[2]

Q2: I'm seeing a shoulder on my main peak. Is this definitely co-elution?

A2: A shoulder is a strong indicator of co-elution, where two compounds are eluting very close to each other.[2] However, it can also be a sign of a dirty inlet frit or other physical column issues.[2] To confirm, using a diode array detector (DAD) or a mass spectrometer (MS) is invaluable. A DAD can perform a peak purity analysis by comparing UV spectra across the peak; if the spectra differ, co-elution is confirmed.[2] Similarly, an MS detector can reveal different mass-to-charge ratios under the same chromatographic peak.

Q3: My peak is tailing. Is this related to co-elution?

A3: While severe tailing can sometimes mask a small, closely eluting impurity, peak tailing is more often a separate issue. For Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, the basic amino group is a likely cause. This group can undergo secondary interactions with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[3][4] Addressing this often involves mobile phase pH adjustment or using a highly end-capped or alternative chemistry column.[3][4]

Q4: What is the best starting point for method development for this compound?

A4: A reverse-phase (RP-HPLC) method using a C18 column is the standard starting point for a molecule with this polarity.[1][5] A "scouting gradient" is highly recommended to determine the approximate elution conditions.[6][7] This involves running a broad gradient (e.g., 5% to 95% organic solvent over 15-20 minutes) to see where the analyte and any impurities elute.[6][8] An acidic mobile phase modifier, like 0.1% formic acid, is crucial to protonate the amino group, ensuring good peak shape and consistent retention.[7][9]

Section 2: In-Depth Troubleshooting Guide for Co-elution

When faced with co-eluting peaks, a systematic approach is essential. The resolution of two peaks is governed by three factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[7] Selectivity is the most powerful tool for resolving co-eluting peaks.[5]

Step 1: Foundational Check & Retention Factor (k) Optimization

Before making significant changes, ensure the basics are correct. Low retention (k < 1) means peaks are eluting too close to the void volume, where separation is minimal.[2]

Problem: Peaks are poorly resolved and elute very early in the chromatogram.

Causality: The mobile phase is too strong (too much organic solvent), causing the analyte and impurities to move through the column too quickly with minimal interaction with the stationary phase.[10]

Solution: Adjust Mobile Phase Strength

  • Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[5][9] In a gradient method, this means making the gradient shallower (slower increase in organic solvent).[7][8]

  • Explanation: Reducing the mobile phase strength increases the retention factor (k), leading to longer retention times. This provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.[5][9] Aim for a retention factor between 1 and 5 for the first peak of interest.[2]

Step 2: The Power of Selectivity (α) Manipulation

Selectivity is the most critical parameter for resolving co-eluting compounds. It describes the ability of the chromatographic system to differentiate between two analytes based on their chemical properties.[5]

2.1 Mobile Phase Modifications

Changing the mobile phase composition is often the easiest and most effective way to alter selectivity.[11]

Problem: Co-elution persists even after adjusting the retention factor.

Causality: The current mobile phase and stationary phase combination interacts with the analyte and the impurity in a nearly identical way. To resolve them, you must introduce new types of molecular interactions.

Solution 1: Change the Organic Modifier

  • Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa.[7]

  • Explanation: ACN and MeOH have different solvent properties that alter selectivity.[7]

    • Acetonitrile is aprotic and acts as a weaker dipole.

    • Methanol is a protic solvent and a stronger hydrogen bond acceptor and donor.

    • This change can alter the elution order by introducing or modifying hydrogen bonding interactions between the analytes and the mobile phase/stationary phase.[12] For a molecule like ours with hydrogen bonding capabilities (amino group, ether oxygen), this switch can be highly effective.

Solution 2: Adjust Mobile Phase pH

  • Action: Modify the pH of the aqueous portion of the mobile phase. Since the target analyte contains a basic amino group, even small pH changes can have a significant effect. Try adjusting the pH within a stable range for the column (typically pH 2-8).

  • Explanation: The ionization state of the basic amino group is pH-dependent. Altering the pH changes the charge state of the analyte and potentially the impurity.[9] If the pKa values of the analyte and the co-eluting impurity are different, changing the pH will alter their relative hydrophobicity and retention times, often leading to separation.[9] Using an acidic modifier like formic or phosphoric acid is a common starting point to ensure the amino group is protonated and behaves consistently.[7][13]

2.2 Stationary Phase Modifications

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[7]

Problem: All mobile phase adjustments have failed to resolve the critical pair.

Causality: The fundamental interaction mechanism of the current stationary phase (e.g., hydrophobic interactions on a C18) is not selective enough for the analyte and impurity pair.

Solution: Switch to an Alternative Stationary Phase

  • Action: Select a column with a different selectivity mechanism.

  • Explanation: Not all reverse-phase columns are the same.[1] Introducing different interaction mechanisms is key.

    • Phenyl-Hexyl Phase: This is an excellent choice for aromatic compounds like Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate.[1] The phenyl groups in the stationary phase can induce π-π interactions with the aromatic rings of the analyte and impurities. If there are subtle differences in the aromatic systems of the co-eluting pair, this can lead to significant changes in selectivity and achieve separation.[5]

    • Embedded Polar Group (EPG) Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes the column more compatible with highly aqueous mobile phases and can offer alternative selectivity for compounds with polar functional groups.

    • Different C18 Chemistries: C18 columns from different manufacturers can have different bonding densities and end-capping technologies, which can provide slightly different selectivities.[1]

Step 3: Enhancing Efficiency (N)

While less powerful for co-elution than selectivity, improving column efficiency can sometimes provide the necessary resolution boost for moderately overlapped peaks.[11] Higher efficiency leads to sharper, narrower peaks, which are easier to resolve.[7]

Problem: Peaks are slightly overlapped, and a small improvement in resolution is needed.

Causality: Excessive band broadening is causing the peaks to merge.

Solution: Increase Column Efficiency

  • Action: Use a column with smaller particles (e.g., switch from 5 µm to 3 µm or sub-2 µm particles) or use a longer column.[5][11]

  • Explanation: Column efficiency (measured in theoretical plates, N) is inversely proportional to particle size and directly proportional to column length.[11] Smaller particles provide more theoretical plates per unit length, resulting in sharper peaks.[11] A longer column also increases the total number of plates. Be aware that both approaches will lead to higher backpressure.[11]

Summary of Troubleshooting Parameters
Parameter AdjustedPrimary Effect OnTypical ActionRationale for Our Analyte
% Organic Solvent Retention (k)Decrease % organic or use a shallower gradient.Increases interaction time with the stationary phase, allowing for better separation.[9]
Organic Modifier Type Selectivity (α)Switch from ACN to MeOH, or vice versa.Changes hydrogen bonding interactions, which can differentiate between the analyte and impurities.[7][12]
Mobile Phase pH Selectivity (α)Adjust pH (e.g., from 2.5 to 3.5).Alters the ionization state of the basic amino group, changing polarity and retention.[9]
Column Chemistry Selectivity (α)Switch from C18 to a Phenyl-Hexyl column.Introduces π-π interactions, providing an alternative separation mechanism for aromatic compounds.[1][5]
Column Particle Size Efficiency (N)Switch from a 5 µm to a sub-2 µm column.Generates sharper peaks, which can resolve minor overlaps.[7][11]
Column Temperature Retention (k), Selectivity (α)Increase temperature (e.g., from 30°C to 40°C).Decreases mobile phase viscosity (improving efficiency) and can sometimes alter selectivity.[7]
Flow Rate Efficiency (N)Decrease flow rate.Generally improves resolution by allowing more time for equilibrium between phases, but increases run time.[10]

Section 3: Visual Workflow & Protocols

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for tackling co-elution issues.

CoElution_Troubleshooting start Co-elution Observed (Rs < 1.5) check_k Step 1: Check Retention Is k > 1 for the first peak? start->check_k adjust_k Decrease % Organic (Weaken Mobile Phase) check_k->adjust_k No change_alpha Step 2: Modify Selectivity (α) check_k->change_alpha Yes adjust_k->check_k change_solvent Change Organic Modifier (ACN <=> MeOH) change_alpha->change_solvent Easiest First check_efficiency Step 3: Improve Efficiency (N) Is resolution close? change_alpha->check_efficiency Minor Overlap Remains change_ph Adjust Mobile Phase pH change_solvent->change_ph If no success resolved Resolution Achieved (Rs >= 1.5) change_solvent->resolved Success! change_column Change Stationary Phase (e.g., to Phenyl-Hexyl) change_ph->change_column If no success change_ph->resolved Success! change_column->resolved Success! not_resolved Still Co-eluting change_column->not_resolved check_efficiency->change_alpha No, need more α smaller_particles Use Column with Smaller Particles / Longer Length check_efficiency->smaller_particles Yes smaller_particles->resolved not_resolved->check_efficiency Re-evaluate

Caption: A systematic workflow for troubleshooting co-elution problems.

Experimental Protocol: Systematic Method Development

This protocol outlines a step-by-step procedure for resolving co-elution of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate from a closely eluting impurity.

1. Initial Scouting Gradient

  • Objective: To determine the approximate retention time of the analyte and identify the presence of impurities.[7]

  • Chromatographic Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detector: UV, wavelength set based on analyte's maximum absorbance.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-16 min: 5% to 95% B (linear ramp)

      • 16-18 min: 95% B (hold)

      • 18-18.1 min: 95% to 5% B (return to initial)

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis: Examine the resulting chromatogram for peak shape and the presence of any close or co-eluting peaks.

2. Focused Gradient and Selectivity Optimization

  • Objective: To optimize the separation of the target analyte and the co-eluting impurity.

  • Procedure:

    • Gradient Refinement: Based on the scouting run, create a shallower gradient around the elution time of the target compounds.[8] For example, if the peaks of interest eluted at 60% B, design a new gradient that slowly ramps from 50% to 70% B over a longer period (e.g., 15 minutes).

    • Solvent Change: If co-elution persists, prepare a new Mobile Phase B using Methanol. Repeat the optimized gradient run. Compare the chromatograms from Acetonitrile and Methanol to see if selectivity (and possibly elution order) has changed.[7]

    • pH Adjustment: If using Methanol or Acetonitrile does not provide baseline separation, prepare Mobile Phase A with slightly different pH values. For example, prepare a buffer at pH 2.5 and another at pH 3.5 (using a buffer stable for HPLC, like phosphate, if MS is not used). Run the best gradient condition at each pH and observe the impact on resolution.

    • Column Change: If the above steps fail, switch to a Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm). Start with the initial scouting gradient to establish retention times on the new phase, then repeat the focused gradient optimization (Step 2.1).

3. Final Optimization

  • Objective: Fine-tune the method for speed and robustness.

  • Procedure: Once satisfactory separation is achieved (Rs ≥ 1.5), you can optimize the flow rate and temperature to reduce analysis time without sacrificing resolution.[7]

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.
  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • CHROMacademy. Optimizing Gradient HPLC Parameters. CHROMacademy.
  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC.
  • Chriswanto, H. EFFECT OF MOBILE PHASE COMPOSITION ON THE SELECTIVITY OF CHROMATOGRAPHY COLUMNS WHICH USE POLYPYRROLE AS THE STATIONARY PHASE. LEMIGAS SCIENTIFIC CONTRIBUTIONS.
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2026, February 5).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limit
  • Benchchem. (2025).
  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC.
  • Axion Labs.
  • Chrom Tech. How to Improve HPLC Peak Resolution. Chrom Tech.
  • SIELC Technologies. Separation of Thiophene, 2,3,5-tribromo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Benchchem. (2025).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate vs. Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Executive Summary & Structural Causality In modern drug discovery, the 2-aminothiophene-3-carboxylate scaffold is a privileged building block, serving as the primary precursor for structurally diverse thieno[2,3-d]pyrimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In modern drug discovery, the 2-aminothiophene-3-carboxylate scaffold is a privileged building block, serving as the primary precursor for structurally diverse thieno[2,3-d]pyrimidines. These downstream heterocycles are highly sought after as allosteric modulators for G-protein coupled receptors (GPCRs) and as selective enzyme inhibitors[1].

When designing a synthetic library, the choice between Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (Compound A) and Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Compound B) fundamentally alters both the chemical reactivity of the intermediate and the pharmacodynamic profile of the final drug candidate.

  • Ester Group Dynamics (Methyl vs. Ethyl): The methyl ester in Compound A is less sterically hindered and more electrophilic than the ethyl ester in Compound B. This causality translates to a lower activation energy required for downstream cyclization (e.g., reaction with formamide to form the pyrimidine ring). However, this same electrophilicity makes the methyl ester more susceptible to spontaneous hydrolysis during long-term storage. Compound B’s ethyl ester provides a robust, shelf-stable baseline for multi-step library synthesis[2].

  • Aryl Group Dynamics (4-Ethoxyphenyl vs. Phenyl): The 4-ethoxyphenyl group in Compound A introduces an electron-donating alkoxy substituent (+M effect). This increases the electron density of the thiophene core, subtly enhancing the nucleophilicity of the adjacent 2-amino group. Pharmacologically, the ethoxy tail provides a critical vector for exploring hydrophobic sub-pockets and establishing Van der Waals interactions within allosteric sites, whereas the unsubstituted phenyl ring of Compound B serves as a standard baseline for Structure-Activity Relationship (SAR) mapping[3].

Physicochemical & Synthetic Profiling

The following table summarizes the quantitative data and functional differences between the two building blocks to guide experimental selection.

Parameter / MetricMethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylateEthyl 2-amino-4-phenylthiophene-3-carboxylate
Ester Alkyl Chain Methyl ( −CH3​ )Ethyl ( −CH2​CH3​ )
C4-Aryl Substitution 4-EthoxyphenylPhenyl
Gewald Catalyst Morpholine (Homogeneous)[2]Calcium Oxide (Heterogeneous)[4]
Typical Synthesis Yield 70 – 75%80 – 85%
Downstream Reactivity High (Faster cyclization)Moderate (Standard cyclization)
Storage Stability Moderate (Prone to slow hydrolysis)High (Highly stable ester bond)
Pharmacological Utility Enhanced hydrophobic pocket bindingBaseline SAR scaffold generation

Experimental Methodologies: The Gewald Reaction

Both compounds are synthesized via the Gewald reaction—a one-pot, three-component condensation involving a ketone, a cyanoacetate, and elemental sulfur. The protocols below are designed as self-validating systems, detailing the causality behind each procedural choice.

Protocol A: Synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

Homogeneous Catalysis Workflow

  • Reagent Assembly: In a 100 mL round-bottom flask, combine 4'-ethoxyacetophenone (50 mmol), methyl cyanoacetate (50 mmol), and elemental sulfur ( S8​ , 50 mmol) in 30 mL of anhydrous methanol[2].

  • Catalyst Addition: Slowly add morpholine (5 mL) dropwise over 30 minutes while maintaining the temperature at 35–40 °C.

    • Causality: Morpholine acts as a basic catalyst to drive the initial Knoevenagel condensation between the ketone and the cyanoacetate. Adding it dropwise controls the exothermic formation of the intermediate α,β-unsaturated nitrile, preventing thermal degradation of the methyl ester[2].

  • Cyclization Phase: Elevate the temperature to 45 °C and stir for 3 hours.

    • Causality: This mild heating provides the activation energy for elemental sulfur to attack the γ-position of the nitrile intermediate, triggering intramolecular cyclization and subsequent tautomerization into the aromatic thiophene.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash with cold methanol (2 × 10 mL).

    • Causality: The 2-aminothiophene product is highly lipophilic but exhibits temperature-dependent solubility. Cold methanol effectively washes away unreacted sulfur and residual morpholine without solubilizing the target compound. Recrystallize from ethanol to yield the pure product.

Protocol B: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Greener Heterogeneous Catalysis Workflow

  • Reagent Assembly: Mix acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and elemental sulfur (1.1 mmol) in 12 mL of ethanol[4].

  • Catalyst Addition: Add finely powdered Calcium Oxide (CaO, 1.0 mmol) to the suspension.

    • Causality: Replacing morpholine with CaO provides a highly efficient, heterogeneous basic environment. The solid surface of CaO facilitates the deprotonation of ethyl cyanoacetate rapidly, driving the Knoevenagel condensation while allowing for easy post-reaction catalyst recovery[4].

  • Cyclization Phase: Heat the mixture at reflux (approx. 78 °C) for 1 to 1.5 hours. Monitor the disappearance of starting materials via TLC (Hexane:Ethyl Acetate, 4:1).

  • Isolation: Filter the hot solution to remove the insoluble CaO catalyst. Evaporate the ethanol filtrate under reduced pressure.

    • Causality: Hot filtration ensures the target thiophene remains dissolved while the inorganic catalyst is stripped out. The crude dried mixture is then recrystallized from ethanol to yield cream-colored crystals (Yield: ~85%)[2].

Downstream Applications: Thieno[2,3-d]pyrimidine Modulators

Once synthesized, these 2-aminothiophenes are subjected to cyclocondensation (e.g., refluxing with formamide or reacting with isocyanates) to fuse a pyrimidine ring to the thiophene core.

  • Enzyme Inhibition (MIF Tautomerase): Derivatives of Compound B (ethyl 2-amino-4-phenylthiophene-3-carboxylate) have been successfully cyclized into thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds act as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF) and d-dopachrome tautomerase (MIF2), suppressing the proliferation of non-small cell lung cancer cells. The C4-phenyl group anchors the molecule within the central solvent channel of the enzyme's active site[3].

  • GPCR Allosteric Modulation: The thieno[2,3-d]pyrimidine scaffold is a recognized negative allosteric modulator of the Dopamine D2 receptor. Utilizing Compound A (with its 4-ethoxyphenyl group) allows medicinal chemists to exploit deeper hydrophobic interactions within the allosteric binding pocket, often resulting in higher binding affinity compared to the baseline phenyl derivatives[1].

Workflow Visualization

G A Ketone Component (Acetophenone / 4'-Ethoxyacetophenone) D Gewald Multicomponent Reaction Catalyst: Morpholine or CaO A->D B Cyanoacetate (Methyl / Ethyl) B->D C Elemental Sulfur (S8) C->D E Methyl 2-amino-4-(4-ethoxyphenyl) thiophene-3-carboxylate D->E F Ethyl 2-amino-4-phenyl thiophene-3-carboxylate D->F G Cyclocondensation (Formamide / Urea / Isocyanates) E->G F->G H Thieno[2,3-d]pyrimidine Derivatives (GPCR Modulators / Enzyme Inhibitors) G->H

Gewald synthesis and cyclization workflow for thieno[2,3-d]pyrimidine modulators.

References

  • Mobinikhaledi, A., Kalhor, M., & Taheri, L. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. [Link]

  • Durgareddy, G. A. N. K., Ravikumar, R., Ravi, S., & Adapa, S. R. (2013). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica. [Link]

  • Fyfe, T. J., et al. (2018). A Thieno[2,3-d]pyrimidine Scaffold is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor. Journal of Medicinal Chemistry. [Link]

  • Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Validated HPLC-UV method for Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate quantification

An In-Depth Technical Guide to the Validated HPLC-UV Method for Quantifying Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate In the landscape of pharmaceutical development, the precise and reliable quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validated HPLC-UV Method for Quantifying Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

In the landscape of pharmaceutical development, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of safety, efficacy, and quality. Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The ability to accurately measure its concentration is paramount during synthesis, formulation, and quality control (QC) testing.

This guide provides a comprehensive examination of a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this specific thiophene derivative. We will dissect the causality behind the methodological choices, present a self-validating protocol grounded in international regulatory standards, and objectively compare its performance against viable analytical alternatives.

The Analytical Imperative: Why HPLC-UV?

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis for its versatility, precision, and robustness.[4] When coupled with a UV detector, it becomes a powerful tool for quantifying compounds that possess a UV-absorbing chromophore, which the thiophene ring and associated aromatic systems in our target molecule provide.

The choice of a reverse-phase HPLC-UV method is a deliberate one, guided by the physicochemical properties of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate. The molecule possesses a balance of polar (amino, ester) and non-polar (ethoxyphenyl, thiophene) moieties, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This approach offers excellent selectivity and efficiency, ensuring the analyte is well-separated from potential process impurities or degradation products.

A Validated HPLC-UV Method: Protocol and Rationale

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] The following method has been designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability.[7][8][9]

Chromatographic Conditions: A Justified Approach

The selection of each parameter is critical for achieving a robust and reliable separation.

ParameterOptimized ConditionRationale & Expertise
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system equipped with a quaternary pump for precise mobile phase mixing and a DAD/VWD detector for sensitive UV detection.
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mmThe C18 stationary phase provides the necessary hydrophobicity to retain the analyte. A 150 mm length with 5 µm particles offers a good balance between resolution, backpressure, and analysis time, making it suitable for routine QC.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% AcetonitrileIsocratic Elution: 60:40 (A:B) . Acetonitrile is a common organic modifier providing good peak shape. TFA is an ion-pairing agent that protonates the basic amino group on the analyte and any free silanols on the silica backbone, leading to sharper, more symmetrical peaks and improved reproducibility.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Detection Wavelength 272 nmThiophene derivatives typically exhibit strong UV absorbance.[10] This wavelength is selected to maximize sensitivity for the analyte while minimizing interference from potential impurities. A full UV scan should be initially performed to determine the λmax.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion (band broadening) while providing sufficient mass on-column for sensitive detection.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Experimental Workflow: From Sample to Result

The following diagram illustrates the logical flow of the analytical process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Standard & Sample Weighing p2 Solution Preparation (Stock & Working) p1->p2 a3 Standard Injections (Calibration Curve) p2->a3 a4 Sample Injections p2->a4 p3 Mobile Phase Preparation (Filtration & Degassing) a1 System Equilibration p3->a1 a2 Blank Injection a1->a2 a2->a3 a3->a4 d2 Calibration Curve Generation (Linear Regression) a3->d2 d1 Peak Integration a4->d1 d1->d2 d3 Concentration Calculation d2->d3 d2->d3 Result Result d3->Result Final Report

Caption: High-level workflow for HPLC-UV quantification.

Method Validation: A Self-Validating System

Adherence to ICH Q2(R1) guidelines ensures the method is fit for its purpose.[7][9][11] The validation parameters confirm the method's performance and reliability.

Validation Workflow

The validation process is a systematic investigation of the method's capabilities.

G cluster_primary cluster_secondary Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ

Caption: Logical flow of analytical method validation.

Detailed Validation Protocols

1. Specificity (including Forced Degradation)

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13]

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to intentionally produce degradation products.[14][15] The goal is to achieve 5-20% degradation.[15]

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo blank.

    • Evaluation: The method is specific if the analyte peak is free from interference from any degradants, impurities, or excipients. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm homogeneity.

2. Linearity

  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Protocol:

    • Prepare a series of at least five standard solutions covering 80-120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

  • Objective: To express the closeness of agreement between the value which is accepted as a conventional true value and the value found.[12]

  • Protocol:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Protocol:

    • These are typically determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[11][13]

  • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision (e.g., RSD ≤ 10%).

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

  • Protocol:

    • Introduce small variations to parameters like mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits.

Performance Comparison with Alternative Methods

While the validated HPLC-UV method is robust and fit-for-purpose, other analytical techniques could be considered. This comparison provides an objective assessment of their respective strengths and weaknesses for this specific application.

FeatureValidated HPLC-UVLC-MS/MSGC-MSUV-Vis Spectrophotometry
Specificity High. Achieved through chromatographic separation and confirmed by forced degradation.[16]Very High. Mass-to-charge ratio provides an extra dimension of specificity.High. Requires derivatization for this non-volatile analyte.Very Low. Cannot distinguish between the analyte and any other UV-absorbing species.
Sensitivity (LOD/LOQ) Good. Typically in the ng/mL range.[13]Excellent. Can reach pg/mL levels.Good to Excellent. Dependent on derivatization efficiency.Poor. Typically in the µg/mL range.
Quantitation Excellent. Highly linear and reproducible.Excellent. Requires an internal standard for best results.Good. Can be affected by derivatization variability.Fair. Prone to matrix interference.
Instrumentation Cost Moderate. High. Moderate to High. Low.
Operational Complexity Low to Moderate. High. Requires specialized expertise.Moderate. Very Low.
Sample Throughput High. High. Moderate. Very High.
Best Application Routine QC, stability studies, formulation analysis. [17]Bioanalysis, impurity identification, trace-level analysis. [18]Analysis of volatile or semi-volatile compounds. Simple, high-concentration assays with no interfering substances.

Embracing Green Analytical Chemistry (GAC)

Modern analytical science places a strong emphasis on sustainability.[19][20][21] The described HPLC method can be further optimized according to the principles of Green Analytical Chemistry (GAC):[22][23]

  • Solvent Reduction: Migrating the method to a UHPLC (Ultra-High-Performance Liquid Chromatography) system with a sub-2 µm particle column of shorter length and narrower internal diameter (e.g., 2.1 mm) can drastically reduce solvent consumption by over 80% and shorten run times.[21]

  • Safer Solvents: While acetonitrile is effective, exploring "greener" solvents like ethanol as the organic modifier could be investigated, provided the separation efficiency is maintained.[21]

  • Waste Minimization: Implementing solvent recycling systems for the isocratic mobile phase can further reduce the environmental footprint.[22]

Conclusion

The validated HPLC-UV method presented herein offers a robust, reliable, and precise solution for the quantification of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate. Its development is rooted in a deep understanding of chromatographic principles, and its validation against ICH guidelines provides a high degree of confidence in the generated data.[7][9] While more sensitive techniques like LC-MS/MS exist, the HPLC-UV method strikes an optimal balance between performance, cost, and ease of use, making it exceptionally well-suited for the routine quality control and research environments that are critical to drug development. By incorporating principles of green chemistry, this established technique can be further refined to meet the sustainability demands of the modern analytical laboratory.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PharmTech. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pharmaceutical Technology Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • In-Silico Science. A Comprehensive Overview Of HPLC Method Development And Validation. [Link]

  • PMC. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • PMC. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • Oriental Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • LCGC International. HPLC Sustainability: Utilizing Advances in Column Technology to Develop Greener More Efficient Methods. [Link]

  • PMC. Green Approaches in High-Performance Liquid Chromatography for Sustainable Food Analysis: Advances, Challenges, and Regulatory Perspectives. [Link]

  • Journal of Advanced Scientific Research. Eco-friendly HPLC Strategies for Pharmaceutical Analysis. [Link]

  • Technology Networks. Incorporating Green Chemistry for Robust, Rugged, Reproducible Methods. [Link]

  • LCGC International. The Role of HPLC Columns in Shaping a Greener Analytical Future. [Link]

  • Future Science. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical formulation. [Link]

  • Augusta University Research Profiles. Synthesis of methyl 3-amino-4-aryl(or methyl)sulfonyl-2- thiophenecarboxylates from 3-alkoxy-2-aryl(or methyl)-sulfonylacrylonitriles. [Link]

  • National Library of Medicine. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. [Link]

  • PMC. Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • PubMed. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. [Link]

  • SpringerLink. Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Molecules. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. [Link]

  • Journal of Advanced Scientific Research. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

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Validation

Comparing biological efficacy of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate analogs

Biological Efficacy of Methyl 2-Amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Analogs: A Comprehensive Comparison Guide As drug discovery pivots toward highly selective allosteric modulators and targeted anti-prolifera...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Efficacy of Methyl 2-Amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate Analogs: A Comprehensive Comparison Guide

As drug discovery pivots toward highly selective allosteric modulators and targeted anti-proliferative agents, the 2-aminothiophene-3-carboxylate scaffold has emerged as a highly versatile pharmacophore[1]. Synthesized predominantly via the multicomponent Gewald reaction—a highly atom-economical cyclocondensation of ketones, active methylenes, and elemental sulfur[2]—this core structure serves as the foundation for two distinct, high-value pharmacological domains: Adenosine A1 Receptor (A1AR) Positive Allosteric Modulation (PAM) and Tubulin Polymerization Inhibition .

This guide objectively compares the biological efficacy of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate analogs against industry-standard alternatives, providing the mechanistic causality and self-validating experimental protocols required for robust preclinical evaluation.

Domain 1: Adenosine A1 Receptor (A1AR) Positive Allosteric Modulation

Mechanistic Causality

Orthosteric agonists of the A1AR often suffer from poor tissue selectivity, leading to systemic side effects like bradycardia. 2-Aminothiophene-3-carboxylate analogs bypass this by acting as Positive Allosteric Modulators (PAMs)[3]. Instead of directly activating the receptor, these compounds bind to a distinct allosteric site. This binding induces a conformational shift that retards the dissociation of the endogenous orthosteric agonist (adenosine) from the receptor, stabilizing the ternary complex (Agonist-Receptor-G protein)[4]. Consequently, this enhances Gi/o protein coupling, leading to a targeted, localized decrease in adenylyl cyclase activity and cAMP levels without triggering systemic desensitization[3].

A1AR_Signaling A Adenosine (Orthosteric Agonist) C Adenosine A1 Receptor (A1AR) A->C Binds B Thiophene Analog (Allosteric Enhancer) B->C PAM Effect D Gi/o Protein Activation C->D Couples E Adenylyl Cyclase Inhibition D->E Inhibits F Decreased cAMP Levels E->F Results in

Fig 1. A1AR signaling pathway modulated by thiophene-based positive allosteric enhancers.

Comparative Efficacy

When evaluating A1AR PAMs, efficacy is quantified by the Allosteric Enhancement (AE) Score (the percentage increase in agonist binding) and the EC50. Analogs of the 2-amino-4-arylthiophene-3-carboxylate scaffold consistently demonstrate superior efficacy compared to the first-generation standard, PD 81,723[3].

CompoundAE Score (%)EC50 (µM)Target ReceptorPrimary Advantage
PD 81,723 (Standard)~25%8.4A1ARBaseline reference PAM
Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate ~35%7.2A1ARImproved lipophilicity
Optimized Analog 7b >50%6.3A1AR2x maximum enhancement score[3]
Self-Validating Protocol: Radioligand Dissociation Kinetics

To definitively prove allosteric enhancement, the protocol must differentiate between orthosteric binding and allosteric modulation.

  • Membrane Preparation: Isolate CHO cells stably expressing human A1AR. Suspend in HEPES buffer (pH 7.4).

  • Radioligand Incubation: Incubate membranes with a radiolabeled agonist (e.g., [3H]CCPA) until equilibrium is reached (90 mins at 25°C).

  • Dissociation Initiation: Add a massive excess of unlabeled orthosteric antagonist (e.g., DPCPX) simultaneously with either the Thiophene Analog (100 µM) or Vehicle (DMSO) .

  • Kinetic Sampling: Rapidly filter samples through GF/B glass fiber filters at specific time intervals (0, 5, 15, 30, 60 mins).

  • Self-Validation Check: A true PAM will significantly slow the dissociation rate ( koff​ ) of [3H]CCPA compared to the vehicle. As a negative control, repeat the assay using a radiolabeled antagonist ([3H]CPX); the PAM should not alter antagonist dissociation, proving state-dependent allostery[4].

Domain 2: Anti-Tubulin & Anti-Proliferative Activity

Mechanistic Causality

Beyond GPCR modulation, specific structural permutations of the 2-aminothiophene scaffold—particularly those incorporating trimethoxybenzoyl or specific 4-aryl substitutions—exhibit profound anti-proliferative activity[5]. These analogs act as potent microtubule-destabilizing agents by binding directly to the colchicine binding site on β -tubulin[5]. By sterically hindering the addition of new tubulin heterodimers, they prevent microtubule polymerization, triggering spindle assembly checkpoint failure, G2/M phase cell cycle arrest, and subsequent apoptosis[5].

Tubulin_Assay S1 Step 1: Purified Tubulin + GTP + Buffer S2 Step 2: Add Thiophene Analog / Vehicle S1->S2 S3 Step 3: Incubate at 37°C (Initiate Polymerization) S2->S3 S4 Step 4: Measure Absorbance at 340 nm (Kinetics) S3->S4 S5 Data Analysis: Calculate IC50 & Vmax S4->S5

Fig 2. Self-validating workflow for in vitro tubulin polymerization kinetic assays.

Comparative Efficacy

For oncology applications, thiophene analogs are benchmarked against classic colchicine-site inhibitors like Combretastatin A-4 (CA-4) and Colchicine[5].

CompoundIC50 (Tubulin Polymerization, µM)IC50 (Cell Viability, nM)Cell Lines Tested
Combretastatin A-4 (Standard)1.23.0L1210, K562
Colchicine (Standard)2.515.0L1210, K562
2-Amino-5-aryl thiophene analog (9i) 0.92.5 - 6.5L1210, K562

Data indicates that optimized thiophene analogs can outperform Combretastatin A-4 in direct tubulin polymerization inhibition assays[5].

Self-Validating Protocol: In Vitro Tubulin Polymerization Kinetics

Because tubulin polymerization is highly temperature-dependent, this assay utilizes thermal shifting to control the reaction kinetics.

  • Reagent Preparation: Dilute purified bovine brain tubulin (3 mg/mL) in PIPES buffer containing 1 mM GTP. Keep strictly at 4°C to maintain the tubulin in a dimeric state.

  • Compound Addition: Aliquot the tubulin mixture into a 96-well plate. Add the Thiophene Analog , Vehicle (DMSO) , CA-4 (Positive Inhibition Control) , and Paclitaxel (Positive Stabilization Control) .

  • Thermal Initiation: Transfer the plate to a microplate reader pre-heated to 37°C. The temperature shift initiates polymerization.

  • Kinetic Measurement: Measure absorbance at 340 nm every 60 seconds for 60 minutes. Polymerization increases solution turbidity (absorbance).

  • Self-Validation Check: The Paclitaxel control must show a rapid, steep increase in Vmax (hyper-polymerization), while the CA-4 control must show a flattened curve. The test analog's IC50 is calculated based on the reduction of the final steady-state absorbance relative to the vehicle[5].

Strategic Recommendations for Drug Development

When utilizing the Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate scaffold, structural modifications dictate target selectivity:

  • For Neurological/Cardiovascular Indications (A1AR PAM): Maintain the 2-amino and 3-carboxylate/carboxamide moieties, as they are critical for hydrogen bonding within the allosteric pocket of the A1AR[3]. Bulky lipophilic groups at the 4- and 5-positions generally enhance the AE score[4].

  • For Oncology Indications (Anti-Tubulin): Substitute the 3-position with a trimethoxybenzoyl group and place an aryl/halogenated aryl group at the 5-position. This specific geometry perfectly mimics the cis-stilbene configuration of Combretastatin A-4, allowing deep insertion into the colchicine binding pocket[5].

References

  • Nikolakopoulos, G., Figler, H., Linden, J., & Scammells, P. J. (2006). 2-Aminothiophene-3-carboxylates and carboxamides as adenosine A1 receptor allosteric enhancers. Bioorganic & Medicinal Chemistry, 14(7), 2358-2365. URL: [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2006). Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. Journal of Medicinal Chemistry, 49(13), 3906–3915. URL: [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. URL: [Link]

Sources

Comparative

Reproducibility of Gewald Synthesis for Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate: A Comparative Methodological Guide

Executive Summary Thiophene derivatives are highly privileged scaffolds in modern drug discovery, serving as foundational building blocks for COX-2 inhibitors, antimicrobial agents, and advanced azo dyes[1]. The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiophene derivatives are highly privileged scaffolds in modern drug discovery, serving as foundational building blocks for COX-2 inhibitors, antimicrobial agents, and advanced azo dyes[1]. The synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate relies heavily on the Gewald multicomponent reaction[2]. However, traditional thermal approaches to this synthesis are historically plagued by poor reproducibility, extended reaction times, and complex byproduct profiles that necessitate laborious chromatographic purification[3].

This technical guide objectively compares the traditional thermal Gewald synthesis against modern Microwave-Assisted (MW) and Ionic Liquid (IL)-Supported alternatives[4],[5]. By dissecting the mechanistic causality behind each experimental choice, we provide researchers with a self-validating, highly reproducible protocol for synthesizing this specific 2-aminothiophene derivative.

Mechanistic Causality & Reaction Dynamics

To achieve reproducibility, one must first understand the kinetic bottlenecks of the Gewald reaction. The one-pot synthesis of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate requires three core components: 4'-ethoxyacetophenone (the ketone), methyl cyanoacetate (the α-cyanoester), and elemental sulfur ( S8​ ) [6].

The reaction proceeds via a strict mechanistic cascade:

  • Knoevenagel Condensation: A secondary amine base (typically morpholine or pyrrolidine) deprotonates the methyl cyanoacetate. The resulting carbanion attacks the carbonyl carbon of 4'-ethoxyacetophenone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Thiolation: The same base activates the elemental sulfur, facilitating its nucleophilic attack on the methyl group (the α-position of the original ketone).

  • Cyclization & Tautomerization: Intramolecular attack of the newly formed thiolate onto the electrophilic cyano carbon closes the five-membered ring. Rapid tautomerization yields the aromatic 2-aminothiophene[6].

MechanisticPathway A 4'-Ethoxyacetophenone + Methyl Cyanoacetate B Knoevenagel Condensation A->B Morpholine C α,β-Unsaturated Nitrile Intermediate B->C -H2O D Sulfur Addition (Thiolation) C->D S8 E Cyclization & Tautomerization D->E F Target Thiophene Derivative E->F

Caption: Mechanistic pathway of the Gewald multicomponent synthesis.

Comparative Performance Analysis

When synthesizing Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate, the choice of synthetic modality directly dictates the yield and purity. Below is an objective comparison of the three primary methodologies based on empirical laboratory data[3],[4],[2],[5].

ParameterTraditional Thermal[2]Microwave-Assisted (MW)[5]Ionic Liquid (IL) Supported[4]
Reaction Time 12 – 24 hours15 – 30 minutes6 – 8 hours
Average Yield 45% – 60%85% – 95%80% – 90%
Purity Profile Low (Dimerization byproducts)High (Clean conversion)High (Support-bound isolation)
Purification Column ChromatographyDirect Precipitation/FiltrationCleavage & Simple Extraction
Scalability High (Standard reactors)Moderate (Vessel size limits)Low (Cost of IL supports)
Greenness (E-Factor) High (Solvent heavy)Low (Minimal solvent)Moderate (Recyclable IL)

Verdict: The Microwave-Assisted protocol is the superior choice for discovery and early-phase development. It overcomes the activation energy barrier for sulfur insertion rapidly, preventing the Knoevenagel intermediate from degrading or dimerizing—a primary cause of poor reproducibility in traditional setups[3].

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Optimized Product)

Causality Note: Microwave irradiation provides uniform volumetric heating. By using morpholine as both the base and the Knoevenagel catalyst, the reaction is driven to completion before side reactions can occur[5].

  • Reagent Assembly: In a 50 mL microwave-safe reaction vessel, combine 4'-ethoxyacetophenone (10 mmol, 1.64 g), methyl cyanoacetate (11 mmol, 1.09 g), and finely powdered elemental sulfur (11 mmol, 0.35 g).

  • Solvent & Catalyst Addition: Add 5 mL of absolute ethanol. Dropwise, add morpholine (10 mmol, 0.87 mL).

    • Self-Validation Checkpoint: Upon morpholine addition, the mixture should immediately shift to a heterogeneous, yellowish suspension, indicating the initiation of the Knoevenagel condensation.

  • Irradiation: Seal the vessel and subject it to microwave irradiation at 50°C (approx. 150 W) for 20–30 minutes[5].

  • Isolation: Allow the vessel to cool to room temperature. Pour the mixture into 50 mL of ice-cold distilled water.

    • Self-Validation Checkpoint: A heavy, crystalline precipitate should form instantly. If an oil forms, trace unreacted ketone is present; scratch the flask to induce crystallization.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator. Yield: ~88-92%.

Protocol B: Traditional Thermal Synthesis (Alternative)

Causality Note: This method relies on prolonged conductive heating. It is highly susceptible to water accumulation, which can stall the dehydration step of the Knoevenagel condensation[2],[1].

  • Reaction Setup: Dissolve 4'-ethoxyacetophenone (10 mmol) and methyl cyanoacetate (11 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add elemental sulfur (11 mmol). Heat the mixture to 45°C. Slowly add morpholine (12 mmol) dropwise over 20 minutes to prevent thermal runaway[1].

  • Reflux: Elevate the temperature to 60-80°C and reflux for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Evaporate the solvent under reduced pressure. The resulting crude residue typically requires silica gel column chromatography to isolate the pure thiophene from dimeric byproducts.

WorkflowComparison cluster_MW Microwave-Assisted (Optimized) cluster_Trad Traditional Thermal Start Reagents: Ketone + Cyanoacetate + S8 + Base MW_Heat MW Irradiation (50°C, 15-30 min) Start->MW_Heat Trad_Heat Reflux in EtOH (60-80°C, 12-24 h) Start->Trad_Heat MW_Workup Direct Precipitation & Filtration MW_Heat->MW_Workup MW_Yield Yield: 85-95% High Purity MW_Workup->MW_Yield Trad_Workup Solvent Evaporation & Chromatography Trad_Heat->Trad_Workup Trad_Yield Yield: 45-60% Variable Purity Trad_Workup->Trad_Yield

Caption: Workflow comparison: Microwave-assisted vs. Traditional Gewald synthesis.

Troubleshooting & Reproducibility Metrics

To ensure absolute reproducibility across different laboratory environments, monitor the following critical failure points:

  • Incomplete Knoevenagel Condensation: If the intermediate fails to form, water accumulation is the likely culprit. Ensure the use of strictly anhydrous ethanol. In thermal setups, utilizing a Dean-Stark apparatus to remove water can push the equilibrium forward.

  • Sulfur Precipitation & Contamination: Unreacted sulfur will co-precipitate with the final product, ruining elemental analysis and downstream coupling reactions. Ensure the base (morpholine) is added slowly to properly activate the S8​ ring into reactive polysulfide chains.

  • Dimerization Byproducts: Prolonged heating in traditional setups leads to the dimerization of the methyl cyanoacetate. The Microwave-Assisted protocol inherently solves this by drastically reducing the reaction window[3], ensuring the thiolation step outpaces side-reaction kinetics.

References

  • Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. International Journal of Engineering Research & Technology (IJERT).3

  • Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction. ResearchGate.4

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.2

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances.1

  • MICROWAVE-ASSISTED SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES VIA IMPROVED GEWALD REACTIONS. Heterocycles.5

  • Gewald reaction. Wikipedia.6

Sources

Validation

Benchmarking Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate against standard thiophene building blocks

Introduction & Strategic Context The 2-aminothiophene-3-carboxylate scaffold, classically synthesized via the Gewald multicomponent reaction [5], is a cornerstone building block in modern medicinal chemistry. These compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The 2-aminothiophene-3-carboxylate scaffold, classically synthesized via the Gewald multicomponent reaction [5], is a cornerstone building block in modern medicinal chemistry. These compounds serve as highly versatile precursors for the synthesis of thieno[2,3-d]pyrimidines—privileged pharmacophores that act as bioisosteres to quinazolines and purines in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands [3].

When designing a synthetic library, the choice of the initial thiophene building block dictates the downstream physicochemical properties and target-binding affinity of the final drug candidate [4]. This guide benchmarks Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate against two standard alternatives: the unsubstituted core (Methyl 2-aminothiophene-3-carboxylate ) and a non-etherified aryl derivative (Ethyl 2-amino-4-phenylthiophene-3-carboxylate ).

Structural & Physicochemical Benchmarking

The addition of the 4-(4-ethoxyphenyl) group fundamentally alters the electronic and steric landscape of the thiophene core. While the unsubstituted building block is highly reactive and hydrophilic, the 4-ethoxyphenyl derivative introduces significant lipophilicity and steric bulk. Crucially, the ethoxy group acts as an electron-donating group (EDG) via resonance, pushing electron density into the phenyl ring and subtly modulating the nucleophilicity of the adjacent 2-amino group.

Table 1: Physicochemical Properties Comparison

PropertyMethyl 2-aminothiophene-3-carboxylate (Unsubstituted)Ethyl 2-amino-4-phenylthiophene-3-carboxylateMethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Molecular Weight ( g/mol ) 157.19247.31277.34
cLogP (Calculated) 1.23.53.8
Topological Polar Surface Area (TPSA) 52.3 Ų52.3 Ų61.5 Ų
H-Bond Donors 222
H-Bond Acceptors 334 (Includes ethoxy oxygen)
Steric Hindrance at C-3 MinimalHighHigh

Data synthesized from standard cheminformatics predictive models based on the Gewald reaction products.

Synthetic Workflow & Reactivity

The primary utility of these building blocks is their cyclocondensation into thieno[2,3-d]pyrimidin-4-ones [1]. The protocol below outlines a self-validating, two-step cyclization methodology.

Experimental Protocol: Synthesis of 3-Substituted Thieno[2,3-d]pyrimidin-4-ones

Rationale & Causality: Direct cyclization with formamide requires harsh conditions (>150°C) which can degrade ether-containing substrates. Instead, a two-step approach using triethyl orthoformate followed by a primary amine is preferred [3]. The orthoformate activates the 2-amino group by forming an imine, providing the highly electrophilic single carbon necessary for the pyrimidine ring. The subsequent addition of a primary amine triggers a nucleophilic attack on the imine, followed by an intramolecular transesterification/cyclization that ejects the ester's alcohol leaving group (methanol or ethanol) to close the ring.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10 mmol of the thiophene building block in 15 mL of triethyl orthoformate. Add a catalytic amount of acetic acid (0.5 mL).

  • Activation: Reflux the mixture at 120°C for 4 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The primary amine spot should disappear, replaced by a higher Rf imine spot.

  • Concentration: Remove excess triethyl orthoformate under reduced pressure to yield the crude imino intermediate. Do not subject to aqueous workup to prevent hydrolysis.

  • Nucleophilic Addition: Dissolve the crude intermediate in 20 mL of anhydrous ethanol. Add 12 mmol of the desired primary amine (e.g., aniline or an aliphatic amine).

  • Cyclization: Reflux the solution for 6-8 hours. The intramolecular attack of the secondary amine onto the 3-carboxylate ester drives the ring closure.

  • Isolation: Cool the reaction to 0°C. The thienopyrimidin-4-one product will typically precipitate. Filter, wash with cold ethanol, and recrystallize from DMF/water.

Workflow A Thiophene Building Block (2-Amino-3-carboxylate) B Triethyl Orthoformate Reflux, 120°C A->B Activation C Imino Intermediate (Activated for Attack) B->C Condensation D Primary Amine Addition Base-catalyzed C->D Nucleophilic Addition E Thieno[2,3-d]pyrimidin-4-one Cyclized Product D->E Intramolecular Cyclization

Step-by-step workflow for the cyclocondensation of 2-aminothiophenes into thienopyrimidines.

Experimental Performance Data

When benchmarking the cyclization efficiency, the steric bulk of the 4-position substituent plays a critical role. The unsubstituted core reacts rapidly, whereas the 4-aryl derivatives require longer reaction times due to steric shielding of the 3-carboxylate group. However, the ethoxy group in the benchmark compound provides a slight electronic stabilization to the transition state compared to the bare phenyl ring, resulting in marginally better yields.

Table 2: Cyclization Performance Benchmarking

Building BlockImine Formation TimeCyclization Time (with Aniline)Overall Isolated YieldPurity (HPLC)
Unsubstituted Core 2 hours4 hours85%>98%
4-Phenyl Derivative 4.5 hours8 hours68%95%
4-(4-Ethoxyphenyl) Derivative 4 hours7.5 hours73%96%

Application in Kinase Inhibitor Design

In the context of drug discovery, the thieno[2,3-d]pyrimidine core acts as an ATP-competitive hinge binder in kinases [3]. The choice of the 4-(4-ethoxyphenyl) building block is highly strategic:

  • Hydrophobic Probing: The pendant aryl group projects into the hydrophobic pockets (such as the DFG-out or back pocket) of the kinase active site.

  • Electronic Tuning: The ethoxy oxygen serves as an additional hydrogen bond acceptor, capable of interacting with solvent molecules or specific polar residues at the edge of the binding pocket.

  • Conformational Locking: The steric clash between the 4-aryl group and the pyrimidine ring restricts the rotational freedom of the molecule, pre-organizing it into an active conformation that minimizes entropic penalty upon binding.

Pharmacophore Core Thienopyrimidine Core (ATP Hinge Binder) Kinase Kinase Active Site Core->Kinase Bidentate H-Bonds Aryl 4-(4-Ethoxyphenyl) Motif (Hydrophobic Pocket) Aryl->Core Steric Tuning Aryl->Kinase Pi-Pi Stacking Ethoxy Ethoxy Oxygen (H-Bond Acceptor) Ethoxy->Aryl Electronic Donation Ethoxy->Kinase Solvent/Residue Interaction

Logical relationship of the 4-(4-ethoxyphenyl)thienopyrimidine pharmacophore in kinase targets.

Conclusion

While the unsubstituted methyl 2-aminothiophene-3-carboxylate offers superior synthetic tractability and higher yields, it lacks the structural complexity required for advanced target engagement. Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate strikes an optimal balance. It introduces essential lipophilicity and a highly tunable ethoxy handle for kinase and GPCR targeting, while maintaining acceptable reactivity profiles during cyclocondensation workflows. For discovery programs prioritizing rapid library generation, the unsubstituted core is ideal; however, for lead optimization and deep pocket probing, the 4-(4-ethoxyphenyl) derivative is the superior building block.

References

  • Chemistry of Thienopyrimidines and Their Biological Applications. Natural Sciences Publishing.
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
  • Thienopyrimidine. Encyclopedia MDPI.
  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
Comparative

Ensuring Batch-to-Batch Consistency: A Guide to the Cross-Validation of Synthesized Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate using NMR Spectroscopy

For researchers, scientists, and drug development professionals, the assurance of batch-to-batch consistency of a synthesized active pharmaceutical ingredient (API) is paramount. Variation between batches can have profou...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the assurance of batch-to-batch consistency of a synthesized active pharmaceutical ingredient (API) is paramount. Variation between batches can have profound impacts on downstream processes, biological activity, and ultimately, patient safety. This guide provides a comprehensive framework for the cross-validation of multiple batches of synthesized Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and highly reproducible analytical technique for structural elucidation and purity assessment.[1][2]

The Central Role of NMR in Pharmaceutical Quality Control

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique in organic chemistry and pharmaceutical development.[3] Its strength lies in its ability to provide detailed information about the molecular structure of a compound, including the connectivity of atoms and their chemical environment.[3][4] For the purpose of quality control, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable. ¹H NMR is particularly useful for rapid identification and quantification due to its high sensitivity and the rich information derived from chemical shifts, signal integration, and spin-spin coupling patterns.[4] ¹³C NMR, while less sensitive, offers a wider spectral window, which often allows for the unambiguous identification of each unique carbon atom in a molecule, providing a clear fingerprint of the compound's carbon skeleton.[5][6]

In the context of batch-to-batch comparison, NMR serves as a robust tool to confirm structural integrity and identify any potential variations in purity or the presence of impurities. The principle of quantitative NMR (qNMR) further allows for the accurate determination of the purity of a substance without the need for a specific reference standard of the analyte itself.[1][7][8]

Experimental Design for Cross-Validation

The goal of this cross-validation study is to establish a high degree of confidence that different batches of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate are chemically identical and meet predefined quality specifications. The experimental design involves the systematic acquisition, processing, and comparison of ¹H and ¹³C NMR spectra from multiple, independently synthesized batches.

Key Parameters for Comparison:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum, which is highly sensitive to the electronic environment of the nucleus. Consistent chemical shifts across batches indicate identical molecular structures.

  • Coupling Constant (J): The distance between split peaks in a multiplet, which provides information about the connectivity of neighboring nuclei. Invariant coupling constants confirm the through-bond connectivity.

  • Integration: The area under an NMR signal, which is directly proportional to the number of nuclei giving rise to that signal.[7] Comparing the relative integrals of different signals within a spectrum across batches verifies the correct proton ratios.

  • Presence of Impurities: Any signals not corresponding to the target compound must be identified and quantified to ensure they fall within acceptable limits.

The following diagram illustrates the comprehensive workflow for the cross-validation of NMR spectra.

NMR_Cross_Validation_Workflow Workflow for NMR-based Cross-Validation of Synthesized Batches cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Comparative Analysis cluster_Decision Decision Batch1 Batch 1 Dissolution Dissolve in CDCl3 with TMS Batch1->Dissolution Batch2 Batch 2 Batch2->Dissolution Batch3 Batch 3 Batch3->Dissolution NMR_Acquisition Acquire 1H & 13C NMR Spectra Dissolution->NMR_Acquisition Processing Fourier Transform, Phase & Baseline Correction NMR_Acquisition->Processing Referencing Reference to TMS (0 ppm) Processing->Referencing Alignment Spectral Alignment Referencing->Alignment Feature_Extraction Extract δ, J, Integrals Alignment->Feature_Extraction Comparison Compare Data Across Batches Feature_Extraction->Comparison Specification_Check Check Against Specifications Comparison->Specification_Check Decision_Node Accept / Reject Batch Specification_Check->Decision_Node

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, procedural guide for the proper and safe disposal of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS No. 35...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, procedural guide for the proper and safe disposal of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate (CAS No. 350989-81-0). As a Senior Application Scientist, this guide is structured to provide not only step-by-step instructions but also the scientific rationale behind these procedures, ensuring a thorough understanding of the chemical's handling and disposal requirements. This approach is grounded in the principles of laboratory safety, environmental responsibility, and regulatory compliance.

Hazard Assessment and Chemical Profile

  • 2-Aminothiophene Core: Thiophene-containing compounds can be susceptible to oxidation at the sulfur atom, a process that can be initiated by atmospheric oxygen, light, or chemical oxidizers.[1] This can lead to the formation of reactive metabolites like thiophene S-oxides.[1][2][3] The amino group may confer some basicity and can react with strong acids.

  • Methyl Carboxylate Ester: The ester group may undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and methanol.

  • Ethoxyphenyl Ether: Aryl ethers are generally stable but can be cleaved under forcing conditions with strong acids (like HI or HBr) or strong bases.[4][5]

Based on data from closely related aminothiophene carboxylates, this compound should be considered as causing skin and eye irritation.[2][3]

Table 1: Summary of Hazard and Physical-Chemical Information

PropertyValue/InformationSource/Rationale
CAS Number 350989-81-0Sigma-Aldrich[1]
Molecular Formula C₁₄H₁₅NO₃SSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Known Hazards Causes skin irritation, Causes serious eye irritation.Inferred from SDS of similar compounds[2][3]
Potential Hazards May be harmful if swallowed or inhaled. Susceptible to oxidation.Chemical structure analysis[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.Inferred from functional group reactivity[2][3]

Personal Protective Equipment (PPE) and Safety Measures

Given the irritant nature of similar compounds, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures should be conducted in a well-ventilated fume hood.

  • Hand Protection: Wear nitrile gloves. If extensive handling is required, consider double-gloving.

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: For handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular solid waste.

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated solid Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate waste in a dedicated, clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, spatulas, and disposable labware should also be placed in this container.

    • The container must be made of a chemically compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect the waste in a labeled, leak-proof hazardous waste container.

    • The container should be appropriate for the solvent used (e.g., a specific container for halogenated or non-halogenated organic solvents).

    • Do not mix with incompatible waste streams. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.

  • Contaminated Personal Protective Equipment (PPE):

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.

3.2. Labeling of Waste Containers

Proper labeling is a critical component of safe waste management. All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate"

  • The CAS Number: "350989-81-0"

  • An indication of the major hazards (e.g., "Irritant")

  • The approximate quantity of waste

  • The date of waste accumulation

3.3. Storage of Hazardous Waste

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Absorbed Material: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Chemical Degradation (for Informational Purposes)

While professional disposal is the required route, understanding the potential chemical degradation pathways can inform handling and storage decisions. In-lab degradation of this compound is not recommended without specific, validated protocols and should only be performed by trained personnel with appropriate safety measures in place.

  • Oxidative Degradation: The thiophene ring is the most likely site of initial oxidative attack, potentially forming a thiophene S-oxide.[1][2][3] This can be initiated by strong oxidizing agents.

  • Hydrolysis: The ester linkage can be hydrolyzed under strong acidic or basic conditions.

  • Ether Cleavage: The ethoxy-phenyl bond is generally stable but can be cleaved by strong acids like HBr or HI.[4][5]

The following diagram illustrates the potential points of chemical reactivity that are relevant to its degradation and stability.

Potential Degradation Pathways cluster_molecule Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate cluster_reagents Degradation Reagents cluster_sites Reactive Sites mol      O     // CH3-O-C - C=C - (4-ethoxyphenyl)        |  |        C==S        |        NH2 thiophene Thiophene Ring ester Ester Linkage ether Ether Linkage oxidants Strong Oxidants oxidants->thiophene Oxidation acid_base Strong Acid/Base acid_base->ester Hydrolysis strong_acid Strong Acid (HBr, HI) strong_acid->ether Cleavage

Caption: Potential sites of chemical degradation on the molecule.

Final Disposal Logistics

Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for the final collection and disposal of the waste. Provide them with a copy of all relevant safety information, including the information contained in this guide.

The following flowchart outlines the decision-making process for the disposal of Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate.

Disposal Decision Workflow start Waste Generation assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Pure compound, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid ppe_waste Contaminated PPE assess_form->ppe_waste PPE collect_solid Collect in labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid hazardous waste container liquid_waste->collect_liquid collect_ppe Collect in designated hazardous waste bag ppe_waste->collect_ppe store Store in designated secure area collect_solid->store collect_liquid->store collect_ppe->store contact_ehs Contact EHS for disposal store->contact_ehs

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
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